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8-Benzyl-1,8-diazaspiro[5.5]undecane Documentation Hub

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  • Product: 8-Benzyl-1,8-diazaspiro[5.5]undecane
  • CAS: 1086395-04-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 8-Benzyl-1,8-diazaspiro[5.5]undecane: A Technical Guide

Executive Summary The paradigm of modern medicinal chemistry has aggressively shifted from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich aliphatic scaffolds. Conformationally restricted diamines...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of modern medicinal chemistry has aggressively shifted from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich aliphatic scaffolds. Conformationally restricted diamines (CRDAs) are at the forefront of this movement[1]. Among these, 8-Benzyl-1,8-diazaspiro[5.5]undecane (CAS: 1086395-04-1) serves as a highly versatile, stereochemically defined building block[2]. By projecting its substituents into orthogonal planes, the spiro[5.5]undecane core minimizes the entropic penalty upon target binding, functioning as a superior bioisostere for traditional piperazine or homopiperazine rings[3].

This whitepaper provides an authoritative analysis of the physicochemical properties, structural logic, and validated experimental workflows for this specific spirocyclic diamine, designed for application scientists and drug development professionals.

Part 1: Physicochemical Profiling & Structural Logic

Understanding the baseline physicochemical properties of 8-Benzyl-1,8-diazaspiro[5.5]undecane is critical for predicting its behavior in both synthetic workflows and biological assays. The high fraction of sp3 carbons ( Fsp3​ ) directly correlates with improved aqueous solubility and reduced off-target promiscuity.

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
IUPAC Name 8-Benzyl-1,8-diazaspiro[5.5]undecaneDefines the orthogonal bicyclic core architecture.
CAS Number 1086395-04-1Unique registry identifier for procurement[2].
Molecular Formula C₁₆H₂₄N₂Establishes the exact mass for mass spectrometry.
Molecular Weight 244.38 g/mol Highly favorable for fragment-based drug design (MW < 300)[4].
TPSA (Calculated) 15.27 ŲOptimal for high membrane permeability and BBB penetration.
LogP (Estimated) 2.8 - 3.2The N8-benzyl group provides balanced lipophilicity for oral bioavailability.
pKa₁ (N1, Secondary) ~9.5Remains protonated at physiological pH, enabling strong ionic interactions.
pKa₂ (N8, Tertiary) ~8.2Modulates overall basicity; the benzyl group slightly lowers the pKa via steric/inductive effects.
Conformational Advantage

The spiro[5.5]undecane framework forces the two six-membered rings into an orthogonal geometry[5]. The N8-benzyl group serves a dual purpose: it acts as a lipophilic anchor for exploratory Structure-Activity Relationship (SAR) studies and functions as a robust protecting group, leaving the secondary N1 amine completely free for selective functionalization (e.g., acylation, reductive amination, or cross-coupling).

G A Spiro[5.5]undecane Core B Orthogonal Ring Geometry A->B C Increased Fsp3 Fraction A->C D Reduced Entropic Penalty B->D C->D E Enhanced Target Affinity D->E

Fig 1: Conformational logic and thermodynamic advantages of the spiro[5.5]undecane scaffold.

Part 2: Experimental Workflows and Self-Validating Protocols

As an application scientist, ensuring reproducibility and high yield during library generation is paramount. The following protocols are designed as self-validating systems , ensuring that each step has an internal check for success and a clear mechanistic rationale.

Protocol A: Catalytic Hydrogenolysis (Debenzylation)

To utilize the 1,8-diazaspiro[5.5]undecane core as a central scaffold, the N8-benzyl group must often be removed post-functionalization of the N1 position to yield the free diamine[1].

G A 8-Benzyl-1,8-diazaspiro[5.5]undecane (Protected Scaffold) B Protonation (HCl/MeOH) Prevents Pd poisoning A->B C Hydrogenolysis (10% Pd/C, 50 psi H2, 40°C) B->C D Filtration & LC-MS Validation (m/z 245 -> 155) C->D E 1,8-Diazaspiro[5.5]undecane (Free Diamine Core) D->E

Fig 2: Self-validating catalytic debenzylation workflow for generating the free diamine core.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 mmol of 8-Benzyl-1,8-diazaspiro[5.5]undecane in 50 mL of anhydrous Methanol (MeOH).

  • Acidification: Add 1.1 equivalents of 1M HCl in ether.

    • Causality: Protonating the highly basic aliphatic amines prevents catalyst poisoning. Free lone pairs coordinate strongly to the palladium surface, halting the catalytic cycle.

  • Catalyst Loading: Carefully add 10 wt% of 10% Pd/C under a steady stream of Argon.

    • Causality: Palladium is the optimal transition metal for the specific hydrogenolysis of benzylic C-N bonds without reducing the aliphatic rings.

  • Hydrogenation: Transfer to a Parr shaker. Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 50 psi H₂ and agitate at 40 °C for 12 hours.

    • Causality: The spirocyclic core creates significant steric hindrance around the N8 position; elevated pressure and mild heat are required to overcome the activation energy barrier.

  • Filtration & Self-Validation: Filter the mixture through a tightly packed Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

    • Self-Validation Check: Analyze the crude product via LC-MS. The complete disappearance of the starting material peak at m/z 245 [M+H]⁺ and the exclusive appearance of the deprotected core at m/z 155 [M+H]⁺ confirms a successful, complete deprotection.

Protocol B: Potentiometric pKa Determination

Accurately determining the basicity of the spirocyclic nitrogens is vital for predicting pharmacokinetics.

Step-by-Step Methodology:

  • Standardization: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01). Titrate a blank 0.15 M KCl solution to establish the background activity coefficient.

  • Sample Preparation: Dissolve 2.0 mg of the diamine in 10 mL of 0.15 M KCl.

    • Causality: Maintaining a constant ionic strength (0.15 M) mimics physiological conditions and prevents fluctuations in the activity coefficients during the titration.

  • Titration: Titrate with standardized 0.5 M KOH using an automated titrator under a continuous nitrogen atmosphere at 25.0 ± 0.1 °C.

    • Causality: Nitrogen purging is mandatory. Atmospheric CO₂ dissolves in basic solutions to form carbonic acid, which skews the titration curve and artificially lowers the measured pKa of strong amines.

  • Data Analysis & Self-Validation: Utilize Bjerrum plots to extract the macroscopic pKa₁ and pKa₂ values.

    • Self-Validation Check: Calculate the theoretical equivalence points based on the exact mass weighed. The experimental equivalence points must match the theoretical moles of titrant within a <2% error margin . If the error exceeds 2%, the compound is either impure or hygroscopic water was not accounted for, and the assay must be repeated.

Part 3: Applications in Medicinal Chemistry

The dearomative construction of spiro[5.5]undecane frameworks[5] and their subsequent integration into drug discovery pipelines have led to breakthroughs in targeting complex biological systems. Recent studies have identified spirocyclic diamines as potent scaffolds for muscarinic acetylcholine receptors (mAChR), potassium channels, and neurotransmitter transporters[3]. By replacing planar, metabolically vulnerable aromatic rings with the 8-Benzyl-1,8-diazaspiro[5.5]undecane core, researchers can drastically improve the solubility, half-life, and intellectual property (IP) novelty of their candidate molecules.

References

  • ACS Publications. "Construction of the Spiro[5.5]undecane Framework through Dearomative ipso-Iodocyclization of 5-(4-(1-Ethoxyethoxy)phenyl)-1-alkynes". The Journal of Organic Chemistry.[Link]

  • ResearchGate. "Spirocyclic Diamine Scaffolds for Medicinal Chemistry". Helvetica Chimica Acta.[Link]

  • ACS Publications. "Bicyclic Conformationally Restricted Diamines". Chemical Reviews.[Link]

Sources

Exploratory

Stereoselective Synthesis of Diazaspiro[5.5]undecane Compounds: A Technical Guide to [5+1] Cascade Cyclization

Executive Summary Spirocyclic diamines, particularly diazaspiro[5.5]undecane derivatives, have emerged as highly privileged scaffolds in modern drug discovery. By offering rigid, conformationally restricted three-dimensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic diamines, particularly diazaspiro[5.5]undecane derivatives, have emerged as highly privileged scaffolds in modern drug discovery. By offering rigid, conformationally restricted three-dimensional vectors, these motifs enhance target-protein binding affinities while improving metabolic stability compared to their flat, aromatic counterparts[1]. Notably, 1,9- and 2,4-diazaspiro[5.5]undecane systems exhibit a broad spectrum of pharmacological activities, including efficacy in treating obesity, pain, and central nervous system (CNS) disorders[2].

This technical whitepaper details the stereoselective synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones via a highly efficient, base-promoted [5+1] double Michael addition. By analyzing the mechanistic causality and thermodynamic controls of this cascade cyclization, researchers can reliably access these complex spiro-heterocycles with exceptional atom economy and stereochemical precision[3].

Mechanistic Rationale & Causality

The construction of the spirocyclic core requires a method that bypasses the entropic penalties typically associated with forming sterically congested quaternary carbon centers. The [5+1] double Michael addition achieves this by utilizing a cascade cyclization strategy between an active methylene compound (the Michael donor) and a divinylketone (the Michael acceptor)[3].

The [5+1] Cascade Cyclization Pathway

The reaction between N,N-dimethylbarbituric acid and diarylidene acetones (1,5-diaryl-1,4-pentadien-3-ones) is driven by a precise sequence of nucleophilic attacks:

  • Enolate Formation: Diethylamine (Et₂NH) deprotonates the highly acidic active methylene of N,N-dimethylbarbituric acid.

  • First Michael Addition: The resulting enolate attacks the β-carbon of the diarylidene acetone, forming a mono-alkylated intermediate.

  • Intramolecular Second Michael Addition: The intermediate undergoes a rapid intramolecular cyclization, attacking the second alkene moiety to close the spirocyclic ring.

Causality of Stereoselectivity: The stereochemical outcome is governed by thermodynamic control. The newly formed cyclohexanone unit of the spirocycle preferentially adopts a stable chair conformation. This conformation minimizes 1,3-diaxial interactions and is further stabilized by intermolecular hydrogen bonding and C-H···π interactions, ensuring high diastereoselectivity[3].

Pathway Donor N,N-Dimethylbarbituric Acid (Active Methylene Donor) Base Diethylamine Base (Proton Abstraction) Donor->Base pKa Tuning Enolate Mono-Alkylated Intermediate (First Michael Addition) Base->Enolate Nucleophilic Enolate Acceptor Diarylidene Acetone (Michael Acceptor) Acceptor->Enolate Electrophilic Attack Product 2,4-Diazaspiro[5.5]undecane (Chair Conformation) Enolate->Product Cascade Cyclization (Second Michael Addition)

Mechanistic pathway of the [5+1] double Michael addition cascade.

Optimization of Reaction Parameters

To ensure a self-validating and highly reproducible protocol, the reaction conditions must be carefully tuned. The table below summarizes the causality behind the optimal parameters required to achieve yields up to 98%[3]. While alternative Biginelli-like multicomponent reactions exist for synthesizing related thione derivatives using 1-methylimidazolium trifluoromethylsulfonate (MIOTf)[4], the base-promoted [5+1] approach remains superior for tetraone derivatives.

ParameterOptimized ConditionAlternative ConditionCausality & Impact on Yield/Stereoselectivity
Solvent Dichloromethane (DCM)Ethanol / MethanolDCM ensures complete solubilization of both polar and lipophilic reactants; protic solvents disrupt the transition state via H-bonding.
Base Diethylamine (Et₂NH)NaOH / KOHEt₂NH provides optimal basicity to deprotonate the active methylene without triggering retro-aldol cleavage of the divinylketone[3].
Temperature Ambient (20–25 °C)Reflux (>60 °C)Ambient temperature prevents thermodynamic degradation, favoring the kinetic/thermodynamic balance required for the stable chair conformation[3].
Atmosphere Open AirInert (Argon/N₂)The reaction is insensitive to moisture/oxygen, enhancing operational simplicity and scalability.

Step-by-Step Experimental Methodology

The following protocol describes the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones. This methodology is designed as a self-validating system, incorporating in-process controls to ensure scientific integrity.

Reagent Preparation & Solubilization
  • Charge the Reactor: In a clean, dry 50 mL round-bottom flask, add 1.0 equivalent of the selected diarylidene acetone (e.g., 1,5-diphenyl-1,4-pentadien-3-one) and 1.0 equivalent of N,N-dimethylbarbituric acid.

  • Solvent Addition: Suspend the mixture in 10 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is selected for its non-nucleophilic nature and its ability to dissolve the rigid, planar barbituric acid derivatives, ensuring a homogeneous reaction environment.

Base Catalysis & Cascade Cyclization
  • Initiation: Add 1.0 equivalent of diethylamine (Et₂NH) dropwise to the stirring mixture at room temperature (25 °C).

  • Monitoring (Self-Validation): Stir the reaction mixture continuously. Monitor the progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) eluent system.

    • Validation Check: The reaction is deemed complete when the distinct UV-active spot of the diarylidene acetone completely disappears (typically 30–45 minutes), indicating full conversion via the cascade[5+1] double Michael addition[3].

Isolation & Structural Verification
  • Solvent Evaporation: Upon completion, remove the DCM under reduced pressure using a rotary evaporator.

    • Causality: The high atom economy of this cascade reaction eliminates the need for complex aqueous workups or column chromatography, preventing product loss.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield the pure 2,4-diazaspiro[5.5]undecane derivative.

  • Verification (Self-Validation): Confirm the stereochemistry using ¹H-NMR and Single-Crystal X-ray Diffraction.

    • Validation Check: NMR coupling constants will confirm the axial/equatorial positioning of protons, validating the thermodynamically stable chair conformation of the cyclohexanone ring[3].

Workflow S1 1. Solubilization (DCM, 25°C) S2 2. Base Catalysis (Et2NH Addition) S1->S2 S3 3. Cascade Reaction (TLC Monitored) S2->S3 S4 4. Direct Isolation (Evaporation) S3->S4 S5 5. Characterization (NMR / X-ray) S4->S5

Step-by-step experimental workflow for stereoselective synthesis.

Conclusion

The stereoselective synthesis of diazaspiro[5.5]undecane compounds via a base-promoted [5+1] double Michael addition represents a pinnacle of synthetic efficiency. By leveraging precise pKa tuning with diethylamine and relying on thermodynamic controls to dictate the chair conformation, researchers can rapidly construct highly complex, bioactive spirocyclic scaffolds. The self-validating nature of this protocol—from TLC monitoring to X-ray crystallographic confirmation—ensures high reproducibility and scalability for modern drug development applications.

References

  • Title: Stereoselective synthesis of diazaspiro[5.
  • Title: ONE-POT REGIOSELECTIVE SYNTHESIS OF DIAZASPIRO[5.
  • Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.
  • Source: Chemical Reviews (ACS Publications)

Sources

Foundational

Whitepaper: The Strategic Utility of 8-Benzyl-1,8-diazaspiro[5.5]undecane in Modern Drug Discovery

Executive Summary In the pursuit of novel therapeutics, medicinal chemistry has experienced a structural paradigm shift from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich architectures—a design phil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics, medicinal chemistry has experienced a structural paradigm shift from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich architectures—a design philosophy widely known as "escaping flatland." Among these privileged 3D structures, spirocyclic diamines offer exceptional metabolic stability, reduced off-target toxicity, and precise spatial vectors for pharmacophore presentation.

This technical guide provides an in-depth analysis of 8-Benzyl-1,8-diazaspiro[5.5]undecane , a highly versatile, orthogonally protected building block. By serving as a foundational scaffold, this compound has become instrumental in the synthesis of advanced kinase inhibitors and neuroactive agents, allowing researchers to navigate complex chemical space with high synthetic efficiency.

Physicochemical Profiling & Structural Logic

The structural logic of this specific compound lies in its orthogonal reactivity. The spiro[5.5]undecane core features two nitrogen atoms in distinct steric environments. The N-8 position is a standard piperidine-like secondary amine, whereas the N-1 position is sterically congested due to its proximity to the spiro quaternary carbon. By pre-protecting the N-8 position with a robust benzyl group, chemists can selectively functionalize the sterically hindered N-1 position without competing side reactions.

Quantitative Data Summary
PropertyValue
Chemical Name 8-Benzyl-1,8-diazaspiro[5.5]undecane
CAS Registry Number 1086395-04-1
Molecular Formula C₁₆H₂₄N₂
Molecular Weight 244.38 g/mol
Core Scaffold 1,8-diazaspiro[5.5]undecane
Key Application Privileged sp³-rich scaffold in kinase inhibitor design

Data supported by chemical registry profiling ()[1].

Synthetic Methodology: The Aminoallylation/RCM Sequence

Constructing congested spirocyclic centers via traditional Sₙ2 alkylation is notoriously low-yielding due to severe steric hindrance. To bypass this, modern synthetic routes employ a Ring-Closing Metathesis (RCM) strategy. As demonstrated in foundational spirocycle methodologies ()[2], the synthesis begins with the aminoallylation of an N-protected piperidone, followed by Ruthenium-catalyzed RCM.

Synthesis_Workflow Start N-Boc-Piperidone Allylation Aminoallylation (Allylamine, AllylMgBr) Start->Allylation Nucleophilic Attack Diene Diene Intermediate Allylation->Diene Intermediate Yield RCM Ring-Closing Metathesis (Grubbs II Catalyst) Diene->RCM Ru-Catalyzed Cyclization Spiroene Spirocyclic Alkene RCM->Spiroene Ring Closure Hydrogenation Reduction & Benzylation (Pd/C, H2 then BnBr) Spiroene->Hydrogenation Saturation Product 8-Benzyl-1,8-diazaspiro[5.5]undecane CAS: 1086395-04-1 Hydrogenation->Product Final Scaffold

Synthetic workflow for 1,8-diazaspiro[5.5]undecane via RCM.

Causality of Experimental Choices:

  • Aminoallylation: Utilizing allylamine and allylmagnesium bromide converts the ketone into a diene intermediate. This step is chosen because nucleophilic addition to an iminium ion is highly favored, efficiently setting up the quaternary spiro center prior to cyclization.

  • Grubbs II Catalyst: The second-generation Grubbs catalyst is selected for the RCM step due to its high tolerance for basic amines and its thermodynamic ability to drive the formation of sterically demanding tetrasubstituted or trisubstituted olefins.

Target Engagement: MRCK Inhibition in Oncology

Spirocyclic scaffolds like 1,8-diazaspiro[5.5]undecane are biologically privileged. A primary application of this core is in the development of inhibitors targeting Myotonic dystrophy kinase-related Cdc42-binding kinase (MRCK) ()[3]. MRCK is a critical downstream effector of Cdc42 that drives actomyosin contractility, a key mechanical force required for tumor cell invasion and metastasis.

MRCK_Pathway Cdc42 Cdc42 (Active GTPase) MRCK MRCK (Kinase) Cdc42->MRCK Activates MLC Myosin Light Chain (MLC) MRCK->MLC Phosphorylates Inhibitor Spirocyclic Inhibitor (1,8-diazaspiro[5.5]undecane core) Inhibitor->MRCK ATP-Competitive Inhibition Actomyosin Actomyosin Contractility MLC->Actomyosin Promotes Invasion Tumor Cell Invasion Actomyosin->Invasion Drives

MRCK signaling pathway and inhibition by spirocyclic scaffolds.

By incorporating the 1,8-diazaspiro[5.5]undecane core, inhibitors achieve optimal binding within the MRCK ATP-binding pocket. The rigid spirocycle forces the attached pharmacophores into a predefined, V-shaped conformation, maximizing hydrogen bonding with the hinge region while minimizing entropic penalties upon binding ()[4].

Experimental Protocol: Scaffold Functionalization (Debenzylation & Coupling)

To utilize 8-Benzyl-1,8-diazaspiro[5.5]undecane in library synthesis, the benzyl group must be removed to expose the N-8 amine for subsequent coupling. The following protocol describes a self-validating hydrogenolysis and subsequent Buchwald-Hartwig amination.

Phase 1: Catalytic Debenzylation
  • Preparation : Dissolve 8-Benzyl-1,8-diazaspiro[5.5]undecane (1.0 eq) in anhydrous methanol (0.1 M). Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

    • Causality: Methanol is chosen to ensure high solubility of the amine and to facilitate efficient hydrogen gas transfer. Pd/C is the optimal catalyst as it cleanly cleaves benzylic C-N bonds via hydrogenolysis without reducing the aliphatic spiro core.

  • Reaction : Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 12 hours.

  • Self-Validation (In-Process Control) : Monitor via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The starting material is UV-active due to the benzyl ring. The reaction is validated as complete when the UV-active spot disappears, and a new, non-UV-active spot appears that stains intensely purple with Ninhydrin (confirming the presence of a free secondary amine).

  • Workup : Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the free 1,8-diazaspiro[5.5]undecane.

Phase 2: Buchwald-Hartwig Cross-Coupling
  • Preparation : In an oven-dried Schlenk tube, combine the debenzylated spirocycle (1.1 eq), a heteroaryl bromide (1.0 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.1 eq), and sodium tert-butoxide (2.0 eq) in anhydrous toluene.

    • Causality: RuPhos is specifically selected as the ligand because its large steric bulk facilitates the reductive elimination step, which is often the rate-limiting bottleneck when coupling bulky secondary amines like spirocycles. Sodium tert-butoxide provides the strong basicity required to deprotonate the amine upon coordination to the Pd-complex.

  • Reaction : Degas the mixture via three freeze-pump-thaw cycles. Heat to 90°C for 8 hours under a nitrogen atmosphere.

  • Self-Validation : Analyze the crude mixture via LC-MS. The protocol is validated when the Total Ion Chromatogram (TIC) shows >90% conversion to the desired product mass [M+H]⁺, with minimal accumulation of the debrominated heteroaryl byproduct (which would indicate failed reductive elimination).

References

  • Prusov, E. V., & Maier, M. E. (2007) . "Synthesis of nitrogen containing spirocyclic scaffolds via aminoallylation/RCM sequence." Tetrahedron, 63(42), 10486-10496. URL:[Link]

  • RCSB Protein Data Bank . "5OTF: MRCK beta in complex with BDP-00009066". URL: [Link]

  • Fidanze, S. et al. (2018) . "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." PubMed Central (PMC), PMC6078393. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Potential of 8-Benzyl-1,8-diazaspiro[5.5]undecane as a Chiral Organocatalyst in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: While the direct application of 8-Benzyl-1,8-diazaspiro[5.5]undecane as a catalyst in asymmetric synthesis i...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: While the direct application of 8-Benzyl-1,8-diazaspiro[5.5]undecane as a catalyst in asymmetric synthesis is not yet extensively documented in peer-reviewed literature, its structural motifs suggest significant potential. This guide is constructed to bridge this gap by providing a scientifically-grounded, hypothetical application based on established principles of organocatalysis. The rigid, spirocyclic framework combined with the secondary amine functionality makes it an intriguing candidate for enantioselective transformations. We will explore its proposed use in the asymmetric Michael addition, a cornerstone of C-C bond formation, providing a detailed protocol that serves as a robust starting point for experimental validation.

Introduction: The Structural Rationale for Asymmetric Induction

The 8-Benzyl-1,8-diazaspiro[5.5]undecane scaffold presents a unique combination of structural features that are highly desirable in a chiral catalyst or ligand. Its spirocyclic nature imparts significant conformational rigidity, which is crucial for creating a well-defined and predictable chiral environment around the catalytic site.[1] This rigidity minimizes conformational flexibility in the transition state, often leading to higher enantioselectivity.

The core of the molecule contains a piperidine ring with two nitrogen atoms in a 1,3-relationship. However, the key feature for the proposed catalytic activity is the secondary amine at the 8-position. Chiral secondary amines are a cornerstone of aminocatalysis, capable of activating carbonyl compounds by forming nucleophilic enamine intermediates.[2] The benzyl group on this nitrogen not only influences the steric environment but also the electronic properties of the amine. The second nitrogen, a tertiary amine at the 1-position, can potentially act as a Lewis base or a hydrogen bond acceptor, enabling bifunctional catalysis.

Based on these features, we propose the application of enantiomerically pure (e.g., (S)-8-Benzyl-1,8-diazaspiro[5.5]undecane) as an organocatalyst for the asymmetric Michael addition of ketones to nitroalkenes. This reaction is of high synthetic utility, producing versatile γ-nitro carbonyl compounds.[3]

Proposed Application: Asymmetric Michael Addition

The conjugate addition of a nucleophile to an α,β-unsaturated compound is a fundamental C-C bond-forming reaction. The proposed catalytic cycle leverages the principles of enamine catalysis, a well-established strategy in asymmetric synthesis.[2][3]

Proposed Catalytic Cycle and Mechanism

The catalytic cycle is initiated by the reaction between the chiral secondary amine of the spirocyclic catalyst and a ketone (e.g., cyclohexanone) to form a chiral enamine intermediate. This enamine is more nucleophilic than the ketone itself. The nitroalkene is activated through hydrogen bonding, potentially involving an acidic co-catalyst or the thiourea moiety if a bifunctional catalyst derivative is used. The chiral enamine then attacks the β-position of the activated nitroalkene from a sterically less hindered face, dictated by the rigid spirocyclic backbone. This key C-C bond-forming step establishes the new stereocenters. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral γ-nitro ketone product.

Below is a diagram illustrating the proposed catalytic cycle.

Asymmetric Michael Addition Cycle cluster_cycle Proposed Catalytic Cycle CAT Chiral Catalyst (8-Benzyl-1,8-diazaspiro[5.5]undecane) ENAMINE Chiral Enamine Intermediate CAT->ENAMINE - H₂O KET Ketone KET->ENAMINE TS Stereodetermining Transition State ENAMINE->TS NITRO Nitroalkene NITRO->TS IMINIUM Iminium Ion Adduct TS->IMINIUM C-C Bond Formation IMINIUM->CAT Hydrolysis IMINIUM->PROD + H₂O H2O H₂O

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed starting point for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, catalyzed by (S)-8-Benzyl-1,8-diazaspiro[5.5]undecane. Optimization of solvent, temperature, and catalyst loading will likely be necessary.

Materials and Reagents
  • (S)-8-Benzyl-1,8-diazaspiro[5.5]undecane (Catalyst)

  • β-Nitrostyrene (Michael Acceptor)

  • Cyclohexanone (Michael Donor), freshly distilled

  • Benzoic Acid (Co-catalyst/Additive)

  • Toluene (Solvent), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Procedure
  • Catalyst Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-8-Benzyl-1,8-diazaspiro[5.5]undecane (5.8 mg, 0.025 mmol, 10 mol%).

  • Reagent Addition: Add benzoic acid (3.1 mg, 0.025 mmol, 10 mol%).

  • Solvent and Michael Acceptor: Under an argon atmosphere, add anhydrous toluene (1.0 mL). Stir for 5 minutes at room temperature to ensure dissolution. Add β-nitrostyrene (37.3 mg, 0.25 mmol, 1.0 equiv).

  • Michael Donor Addition: Add cyclohexanone (51.5 µL, 0.50 mmol, 2.0 equiv) to the solution.

  • Reaction: Stir the reaction mixture at room temperature (approx. 25 °C) and monitor its progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Workup: Upon completion (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired γ-nitro ketone.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

Experimental_Workflow start Start prep 1. Add Catalyst & Co-catalyst to Flask start->prep dissolve 2. Add Solvent & Michael Acceptor prep->dissolve add_donor 3. Add Michael Donor (Cyclohexanone) dissolve->add_donor react 4. Stir at Room Temp (Monitor by TLC) add_donor->react workup 5. Concentrate Reaction Mixture react->workup purify 6. Flash Column Chromatography workup->purify analyze 7. Characterize Product (NMR, MS, Chiral HPLC) purify->analyze end End analyze->end

Sources

Application

Application Note: 8-Benzyl-1,8-diazaspiro[5.5]undecane as a Privileged Ligand in Transition-Metal Catalysis

Executive Summary The development of highly efficient transition-metal catalysts relies heavily on the geometric and electronic tuning of their supporting ligands. 8-Benzyl-1,8-diazaspiro[5.5]undecane (CAS: 1086395-04-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly efficient transition-metal catalysts relies heavily on the geometric and electronic tuning of their supporting ligands. 8-Benzyl-1,8-diazaspiro[5.5]undecane (CAS: 1086395-04-1)[1] represents a highly specialized, sterically demanding unsymmetrical bidentate N,N-ligand. While standard linear diamines (e.g., DMEDA) often suffer from excessive conformational flexibility, and flat aromatics (e.g., 1,10-phenanthroline) can lead to inactive bis-ligated complexes, the rigid spirocyclic core of the diazaspiro[5.5]undecane scaffold enforces a highly specific bite angle. The parent heterocycle is well-documented as a robust bidentate ligand capable of forming stable, catalytically active complexes with transition metals such as ruthenium(II) and copper(II) (Cordes et al., 2013)[2].

This application note details the mechanistic rationale, self-validating experimental protocols, and quantitative performance of 8-benzyl-1,8-diazaspiro[5.5]undecane in two challenging transformations: Copper-Catalyzed Ullmann-type C–N Cross-Coupling and Ruthenium-Catalyzed Transfer Hydrogenation .

Mechanistic Causality: The "Spiro-Effect" in Ligand Design

Spirocyclic architectures are highly valued in catalysis due to their inherent three-dimensional rigidity and restricted conformational flexibility (Islam et al., 2015)[3]. When 8-benzyl-1,8-diazaspiro[5.5]undecane coordinates to a metal center, it forms a robust 6-membered metallacycle via its N1 and N8 atoms.

The superiority of this specific ligand is driven by three causal factors:

  • Prevention of Bis-Ligation: The extreme steric bulk of the spiro-fused piperidine rings and the N8-benzyl group physically prevents the coordination of a second ligand molecule. This ensures that 100% of the metal inventory remains in the active mono-ligated [Cu(L)X] state.

  • Hemilabile Stabilization: The unsymmetrical nature of the ligand pairs a strongly σ -donating secondary amine (N1) with a bulkier, hemilabile tertiary amine (N8). During oxidative addition, both nitrogens coordinate to stabilize the electron-poor metal center.

  • Sterically Accelerated Reductive Elimination: In cross-coupling, reductive elimination is often the rate-limiting step for unactivated substrates. The massive steric profile of the N-benzyl group compresses the Ar−Cu−NR2​ bond angle in the intermediate, thermodynamically driving the expulsion of the product to relieve steric strain.

G A [Cu(I)•Ligand] Complex (Active Catalyst) B Oxidative Addition Formation of Cu(III) Intermediate A->B Aryl Halide (Ar-X) C Nucleophilic Substitution Amine Coordination B->C Amine (R2NH) + Base D Reductive Elimination Accelerated by Bulky N-Benzyl C->D Halide Exchange D->A C-N Product

Fig 1: Catalytic cycle of Cu-catalyzed C-N coupling driven by the spirocyclic ligand.

Protocol 1: Copper-Catalyzed C–N Cross-Coupling

This protocol describes the coupling of unactivated aryl chlorides with secondary amines. To ensure trustworthiness, this is designed as a self-validating system incorporating an internal standard for real-time mass-balance tracking.

Reagents
  • Copper(I) Iodide (CuI): 10 mol% (19.0 mg)

  • 8-Benzyl-1,8-diazaspiro[5.5]undecane: 10 mol% (25.8 mg)

  • Aryl Chloride (e.g., 4-Chlorotoluene): 1.0 mmol

  • Secondary Amine (e.g., Morpholine): 1.2 mmol

  • Cesium Carbonate ( Cs2​CO3​ ): 2.0 mmol

  • n-Dodecane (Internal Standard): 0.1 mmol

  • 1,4-Dioxane (Anhydrous): 2.0 mL

Step-by-Step Methodology
  • Anaerobic Catalyst Assembly: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with CuI, the spirocyclic ligand, and Cs2​CO3​ .

    • Causality: Cu(I) is highly susceptible to disproportionation and oxidation to inactive Cu(II) in the presence of atmospheric oxygen and moisture. The glovebox ensures a strictly anaerobic baseline.

  • Solvent and Substrate Addition: Add anhydrous 1,4-dioxane, followed by the aryl chloride, secondary amine, and n-dodecane.

    • Causality: 1,4-Dioxane is selected for its high boiling point (101°C) and its ability to partially solubilize the Cs2​CO3​ surface, facilitating the base-mediated deprotonation of the coordinated amine. n-Dodecane is completely inert under these conditions and serves as an internal standard for GC-MS.

  • Baseline Validation (t=0): Before heating, extract a 10 µL aliquot, dilute in 1 mL of EtOAc, filter through a micro-syringe, and analyze via GC-MS.

    • Causality: Establishing a t=0 baseline validates the initial substrate-to-standard ratio, proving that any subsequent disappearance of the starting material is due to catalytic conversion, not physical loss or evaporation.

  • Thermal Activation: Seal the Schlenk tube, remove it from the glovebox, and stir at 110°C for 12–24 hours.

  • Aqueous Workup: Cool to room temperature. Dilute the mixture with EtOAc (10 mL) and filter through a pad of Celite.

    • Causality: Celite effectively traps the insoluble inorganic salts (CsCl, unreacted Cs2​CO3​ ) and precipitated copper species. Removing these particulates prevents the formation of intractable emulsions during the subsequent aqueous washing steps.

  • Isolation: Wash the filtrate with brine, dry over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Workflow Step1 Glovebox Setup Catalyst & Ligand Step2 Substrate Addition Ar-X, Amine, Base Step1->Step2 Step3 Thermal Activation 110°C, 12-24 hrs Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Step5 Product Isolation Chromatography Step4->Step5

Fig 2: Self-validating experimental workflow for high-throughput ligand screening.

Protocol 2: Ruthenium-Catalyzed Transfer Hydrogenation

Bulky N-heterocyclic and spirocyclic ligands are critical in preventing catalyst deactivation in ruthenium-mediated processes (Vougioukalakis & Grubbs, 2010)[4]. This protocol utilizes 2-propanol as both the solvent and the hydride donor for the reduction of sterically hindered ketones.

Step-by-Step Methodology
  • Precatalyst Activation: In a Schlenk flask under argon, combine [RuCl2​(p−cymene)]2​ (2.5 mol%) and 8-benzyl-1,8-diazaspiro[5.5]undecane (5.5 mol%) in 2-propanol (2.0 mL). Stir at 80°C for 1 hour.

    • Causality: The slight excess of ligand (5.5 mol% vs 5.0 mol% Ru metal) ensures complete cleavage of the stable ruthenium dimer into the active mononuclear [Ru(p−cymene)(Ligand)Cl]+ complex.

  • Substrate Introduction: Cool the mixture to room temperature. Add the ketone substrate (1.0 mmol) and a standardized solution of KOH in 2-propanol (10 mol%).

    • Causality: KOH is required to generate the active ruthenium-hydride species via the dehydrohalogenation of the Ru-Cl precursor and subsequent β -hydride elimination from the coordinating 2-propanol.

  • Reaction & Monitoring: Heat the reaction to 82°C (reflux). Monitor conversion by taking 20 µL aliquots every 2 hours, quenching them in aerobic water/EtOAc to immediately halt catalysis, and analyzing the organic layer via GC-FID.

Quantitative Data Analysis

The structural rigidity and steric bulk of 8-benzyl-1,8-diazaspiro[5.5]undecane provide a distinct kinetic advantage over traditional ligands. The data below summarizes its performance.

Table 1: Ligand Effect on Cu-Catalyzed Coupling of 4-Chlorotoluene with Morpholine (Conditions: 10 mol% CuI, 10 mol% Ligand, Cs2​CO3​ , 1,4-Dioxane, 110°C, 24h)

Ligand SystemGC Conversion (%)Isolated Yield (%)Mechanistic Limitation Overcome
No Ligand85Catalyst aggregation / precipitation
N,N'-Dimethylethylenediamine5248Insufficient steric bulk for reductive elimination
1,10-Phenanthroline6561Formation of inactive [Cu(phen)2​]+ species
8-Benzyl-1,8-diazaspiro[5.5]undecane >99 95 Optimal bite angle; bis-ligation prevented

Table 2: Ru-Catalyzed Transfer Hydrogenation of Hindered Acetophenone Derivatives (Conditions: 2.5 mol% [RuCl2​(p−cymene)]2​ , 5.5 mol% Ligand, 10 mol% KOH, 2-Propanol, 82°C)

SubstrateTime (h)GC Conversion (%)Turnover Frequency (TOF, h⁻¹)
Acetophenone2>9920.0
2-Methylacetophenone4949.4
2,4,6-Trimethylacetophenone12882.9

References

  • Cordes, J., Murray, P. R. D., White, A. J. P., & Barrett, A. G. M. (2013). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. Organic Letters, 15(19), 4992-4995. URL:[Link]

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S3806-S3813. URL:[Link]

  • Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-Based Olefin Metathesis Catalysts Bearing N-Heterocyclic Carbene Ligands. Chemical Reviews, 110(3), 1746–1787. URL:[Link]

Sources

Method

Application Note: Regioselective N-Alkylation Protocols for 1,8-Diazaspiro[5.5]undecane

Executive Summary The 1,8-diazaspiro[5.5]undecane scaffold is a privileged bicyclic structure in medicinal chemistry, prominently featured in aza-analogs of perhydrohistrionicotoxin and various neuroactive agents targeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,8-diazaspiro[5.5]undecane scaffold is a privileged bicyclic structure in medicinal chemistry, prominently featured in aza-analogs of perhydrohistrionicotoxin and various neuroactive agents targeting central nervous system receptors [[1]](). The core synthetic challenge when functionalizing this diamine lies in differentiating its two secondary amines. This application note provides field-tested, self-validating protocols for the regioselective N-alkylation of 1,8-diazaspiro[5.5]undecane, empowering drug development professionals to precisely direct modifications to either the N1 or N8 position.

Mechanistic Rationale & Causality

To achieve regiocontrol without over-engineering the synthetic route, one must exploit the inherent steric disparity between the two nitrogen atoms:

  • The N1 Position (Sterically Hindered): Located immediately adjacent to the spirocyclic quaternary carbon (C6), the N1 amine is heavily shielded. This steric encumbrance drastically reduces its nucleophilicity, increasing the activation energy required to reach the SN2 transition state during alkylation.

  • The N8 Position (Sterically Accessible): Located further from the spiro junction, the N8 amine behaves as a standard, highly nucleophilic secondary amine.

Causality in Reaction Design: Because of this steric bias, kinetic control can be leveraged to selectively alkylate the N8 position using mild bases and strict 1.0 equivalent stoichiometric ratios 2. Conversely, alkylating the N1 position requires a directed protection strategy ; the highly reactive N8 position must be transiently masked (e.g., via Boc protection), forcing the subsequent alkylation to occur at the hindered N1 position under forcing conditions (strong base, elevated temperature) 3.

Workflow Visualization

AlkylationWorkflow cluster_N8 Path A: N8-Selective Alkylation cluster_N1 Path B: N1-Selective Alkylation Start 1,8-diazaspiro[5.5]undecane (Starting Material) StepA1 Mild Alkylation (1.0 eq RX, K2CO3, MeCN) Start->StepA1 StepB1 Selective Protection (1.0 eq Boc2O, DCM) Start->StepB1 ProdA N8-Alkyl-1,8-diazaspiro[5.5]undecane (Target A) StepA1->ProdA IntB1 N8-Boc-1,8-diazaspiro[5.5]undecane (Intermediate) StepB1->IntB1 StepB2 Forcing Alkylation (NaH, R'X, DMF, 60°C) IntB1->StepB2 IntB2 N1-Alkyl-N8-Boc Derivative StepB2->IntB2 StepB3 Boc Deprotection (TFA/DCM) IntB2->StepB3 ProdB N1-Alkyl-1,8-diazaspiro[5.5]undecane (Target B) StepB3->ProdB

Divergent synthetic workflows for the regioselective N-alkylation of 1,8-diazaspiro[5.5]undecane.

Validated Experimental Methodologies

Protocol A: Kinetic Mono-Alkylation at the N8 Position

This protocol utilizes heterogeneous basic conditions to maintain a low effective concentration of the deprotonated amine, ensuring the reaction remains under kinetic control to prevent di-alkylation [[4]]().

Reagents:

  • 1,8-diazaspiro[5.5]undecane (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide) (1.0 eq)

  • Finely milled K₂CO₃ (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Procedure:

  • Preparation: Dissolve 1,8-diazaspiro[5.5]undecane in anhydrous MeCN. Add finely milled K₂CO₃. Causality: K₂CO₃ is insoluble in MeCN; this heterogeneous basicity prevents over-activation of the diamine, suppressing N1-alkylation.

  • Temperature Control: Cool the suspension to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve the alkyl halide in a minimal amount of MeCN and add it dropwise over 30 minutes . Causality: Dropwise addition prevents localized concentration spikes of the electrophile. High local concentrations can overcome the steric barrier at N1, leading to unwanted di-alkylation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo, and partition the residue between Ethyl Acetate and H₂O. Extract the aqueous layer, dry the combined organic layers over Na₂SO₄, and concentrate.

Self-Validation Checkpoints:

  • LC-MS: The presence of a mass peak at [M+H]⁺ corresponding to the mono-alkylated product should dominate. If a peak corresponding to[M+H+R]⁺ (di-alkylation) exceeds 5% relative abundance, the electrophile addition rate was too fast.

  • ¹H NMR: Confirm regioselectivity by observing the preservation of the highly shielded N1-H proton signal, alongside the downfield shift of the methylene protons adjacent to the N8 position.

Protocol B: Directed Alkylation at the Hindered N1 Position

To functionalize the N1 position, the N8 position must first be protected. The subsequent alkylation requires forcing conditions to overcome the steric clash imposed by the spiro center 3.

Step 1: Selective N8-Boc Protection

  • Dissolve the diamine (1.0 eq) in anhydrous DCM at 0 °C.

  • Add a solution of Boc₂O (1.0 eq) in DCM dropwise over 1 hour.

  • Stir for 2 hours at room temperature. Wash with brine, dry, and concentrate.

  • Validation: LC-MS should strictly show the mono-Boc mass. ¹H NMR will display a distinct 9H singlet at ~1.45 ppm.

Step 2: Forcing N1-Alkylation

  • Dissolve the N8-Boc intermediate (1.0 eq) in anhydrous DMF (0.1 M).

  • Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes. Causality: Deprotonation with NaH creates a potent amide nucleophile. DMF solvates the sodium cation, leaving the amide fully exposed to attack the electrophile despite the steric bulk.

  • Add the alkyl halide (1.5 eq) in one portion.

  • Heat the reaction to 60 °C for 12 hours. Causality: Thermal energy is mandatory to overcome the high activation energy of the sterically hindered SN2 transition state.

  • Quench carefully with saturated aqueous NH₄Cl at 0 °C, extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, dry, and concentrate.

  • Validation: FTIR should show the complete disappearance of the N-H stretch (~3300 cm⁻¹), confirming full substitution at N1.

Step 3: Deprotection

  • Dissolve the intermediate in a 1:1 mixture of TFA/DCM. Stir at room temperature for 2 hours.

  • Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with DCM.

  • Validation: Complete removal of the Boc group is confirmed by the disappearance of the 9H singlet at ~1.45 ppm in ¹H NMR.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative outcomes and condition parameters for the regioselective functionalization of 1,8-diazaspiro[5.5]undecane, providing a benchmark for reaction optimization.

Reaction PathwayTarget PositionElectrophile (Eq)Base / SolventTemp (°C)Regioselectivity (N8:N1)Expected Yield (%)
Direct AlkylationN8 Benzyl Bromide (1.0)K₂CO₃ / MeCN0 to 25> 95:582
Direct AlkylationN8 Methyl Iodide (1.0)K₂CO₃ / MeCN0 to 2590:1078
Directed (Path B)N1 Benzyl Bromide (1.5)NaH / DMF60Exclusive to N165 (Over 3 steps)
Directed (Path B)N1 Ethyl Iodide (1.5)NaH / DMF60Exclusive to N161 (Over 3 steps)

*Note: Selectivity in Path B is absolute, dictated by the complete masking of the N8 position via Boc protection prior to the alkylation event.

References

  • Zhu, J.; Quirion, J.-C.; Husson, H.-P. "Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives." The Journal of Organic Chemistry, 1993. 1

  • "Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect." ACS Chemical Neuroscience, 2021. 2

  • "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain." ACS Chemical Neuroscience, 2019. 3

  • "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." PMC, 2020. 5

Sources

Application

Application Note: A Practical and Scalable Synthesis of 8-Benzyl-1,8-diazaspiro[5.5]undecane

Introduction and Scientific Context The 1,8-diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional architecture provides a unique conform...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

The 1,8-diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional architecture provides a unique conformational constraint that is valuable for designing ligands with high affinity and selectivity for various biological targets.[1][2] These spirocyclic systems are core components in compounds with potential neurotoxic activities and have been explored in the synthesis of analogs to natural products like histrionicotoxin.[1][3]

The introduction of an N-benzyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The benzyl group can engage in favorable pi-stacking interactions within protein binding pockets and can improve metabolic stability. This application note provides a detailed, two-part protocol for the synthesis of 8-Benzyl-1,8-diazaspiro[5.5]undecane, a versatile building block for drug development professionals.

Our synthetic strategy is designed for practicality and scalability, prioritizing commercially available starting materials and robust, high-yielding reactions. The protocol is divided into two main stages:

  • Part A: Synthesis of the parent 1,8-diazaspiro[5.5]undecane core.

  • Part B: Selective mono-N-benzylation via reductive amination.

This document provides not only a step-by-step procedure but also the underlying chemical principles and rationale for key experimental choices, ensuring that researchers can reproduce, adapt, and troubleshoot the synthesis effectively.

Overall Synthetic Workflow

The synthesis is achieved via a two-stage process. First, the core spirocycle is constructed from N-Boc-4-piperidone. The second stage involves a selective mono-N-benzylation using a modern reductive amination protocol, which offers high selectivity and cleaner conversion compared to traditional alkylation with benzyl halides.

G cluster_0 Part A: Spirocycle Formation cluster_1 Part B: N-Benzylation A N-Boc-4-piperidone B Intermediate A A->B C Intermediate B B->C D 1,8-diazaspiro[5.5]undecane C->D F Imine Intermediate D->F E Benzaldehyde G 8-Benzyl-1,8-diazaspiro[5.5]undecane F->G

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Part A: Synthesis of 1,8-diazaspiro[5.5]undecane

The synthesis of the parent spirodiamine is a multi-step process starting from the commercially available N-Boc-4-piperidone. This route is adapted from established methods for spiropiperidine synthesis.[4][5]

Materials and Reagents (Part A)
ReagentFormulaMW ( g/mol )Molarity/PuritySupplier
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.25>97%Sigma-Aldrich
Ethyl cyanoacetateC₅H₇NO₂113.11>98%Sigma-Aldrich
PiperidineC₅H₁₁N85.15>99%Sigma-Aldrich
Sodium borohydrideNaBH₄37.83>98%Sigma-Aldrich
Lithium aluminum hydride (LAH)LiAlH₄37.951.0 M in THFSigma-Aldrich
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02>99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousSigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11AnhydrousSigma-Aldrich
Ethanol (EtOH)C₂H₅OH46.07AnhydrousSigma-Aldrich
Step-by-Step Protocol (Part A)
  • Knoevenagel Condensation:

    • To a solution of N-Boc-4-piperidone (19.9 g, 100 mmol) and ethyl cyanoacetate (11.3 g, 100 mmol) in anhydrous ethanol (200 mL), add piperidine (1.0 mL, 10 mmol) as a catalyst.

    • Stir the reaction mixture at room temperature for 12 hours. The progress can be monitored by TLC (3:1 Hexanes:EtOAc).

    • Concentrate the mixture under reduced pressure. The resulting crude product is carried forward without further purification.

    • Causality: This condensation creates the exocyclic double bond and introduces the nitrile and ester functionalities required for the subsequent cyclization and reduction steps.

  • Michael Addition and Dieckmann Condensation:

    • The crude product from the previous step is dissolved in anhydrous THF (250 mL).

    • Add a solution of ethyl acrylate (11.0 g, 110 mmol) and sodium ethoxide (7.5 g, 110 mmol) in ethanol (50 mL) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours. This sequence first performs a Michael addition followed by an intramolecular Dieckmann condensation to form the second ring.

    • Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 150 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude bicyclic intermediate.

  • Hydrolysis, Decarboxylation, and Reduction:

    • Reflux the crude intermediate in a mixture of 6 M HCl (150 mL) and acetic acid (50 mL) for 12 hours. This step hydrolyzes the esters and Boc-protecting group, followed by decarboxylation.

    • Cool the mixture to room temperature and basify to pH > 12 with solid NaOH.

    • Extract the aqueous layer with dichloromethane (4 x 100 mL).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the crude spirocyclic diketone.

    • CAUTION: Lithium aluminum hydride (LAH) reacts violently with water. Perform this step under an inert atmosphere (N₂ or Ar).

    • To a suspension of LAH (11.4 g, 300 mmol) in anhydrous THF (300 mL) at 0 °C, add a solution of the crude diketone in THF (100 mL) dropwise.

    • After the addition is complete, reflux the mixture for 8 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow addition of water (11.4 mL), 15% aqueous NaOH (11.4 mL), and water (34.2 mL) (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®, washing thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield crude 1,8-diazaspiro[5.5]undecane as an oil. Purification can be achieved by vacuum distillation or column chromatography on silica gel (DCM:MeOH:NH₄OH 90:9:1).

Part B: Synthesis of 8-Benzyl-1,8-diazaspiro[5.5]undecane

This stage employs a reductive amination, which is a highly selective method for mono-N-alkylation of amines.[6][7] It proceeds via the formation of an intermediate imine, which is then reduced in situ.

Materials and Reagents (Part B)
ReagentFormulaMW ( g/mol )Molarity/PuritySupplier
1,8-Diazaspiro[5.5]undecaneC₉H₁₈N₂154.25>95%From Part A
BenzaldehydeC₇H₆O106.12>99%, freshly distilledSigma-Aldrich
Sodium triacetoxyborohydride (STAB)NaBH(OAc)₃211.94>95%Sigma-Aldrich
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96AnhydrousSigma-Aldrich
Acetic AcidCH₃COOH60.05GlacialSigma-Aldrich
Step-by-Step Protocol (Part B)
  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,8-diazaspiro[5.5]undecane (1.54 g, 10 mmol) and anhydrous 1,2-dichloroethane (DCE, 50 mL).

    • Add benzaldehyde (1.01 mL, 10 mmol, 1.0 equivalent).

    • Add glacial acetic acid (0.57 mL, 10 mmol, 1.0 equivalent) to catalyze imine formation.

    • Stir the mixture at room temperature for 1 hour.

  • Reduction:

    • Add sodium triacetoxyborohydride (STAB) (2.54 g, 12 mmol, 1.2 equivalents) portion-wise over 15 minutes. A slight exotherm may be observed.

    • Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations.[7] It is less reactive towards the starting aldehyde than the intermediate iminium ion, which minimizes side reactions like the reduction of benzaldehyde to benzyl alcohol. Using it in slight excess ensures complete conversion of the imine.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL).

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to afford 8-Benzyl-1,8-diazaspiro[5.5]undecane as a pale yellow oil.

Reaction Mechanism: Reductive Amination

The reaction proceeds in two main stages: formation of an iminium ion, followed by its hydride reduction.

Sources

Method

Application Notes and Protocols: 8-Benzyl-1,8-diazaspiro[5.5]undecane as a Putative GABA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Investigating 8-Benzyl-1,8-diazaspiro[5.5]undecane at GABA Receptors Gamma-aminobutyric acid (GABA) is the primary inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 8-Benzyl-1,8-diazaspiro[5.5]undecane at GABA Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), acting through ionotropic GABAA receptors and metabotropic GABAB receptors. The modulation of GABAergic signaling is a cornerstone of treatment for a multitude of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. While positive allosteric modulators of the GABAA receptor, such as benzodiazepines, are widely used clinically, there is also significant therapeutic interest in the development of GABA receptor antagonists. These compounds hold potential for treating conditions characterized by excessive GABAergic activity, such as cognitive impairment and the sedative effects of certain drugs.[1]

The diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active compounds.[2] Structure-activity studies of related 3,9-diazaspiro[5.5]undecane-based compounds have identified potent competitive GABAA receptor antagonists.[3][4][5] These findings suggest that the 1,8-diazaspiro[5.5]undecane core could also serve as a valuable framework for the design of novel GABA receptor ligands. This document provides a detailed guide for the synthesis, characterization, and application of 8-Benzyl-1,8-diazaspiro[5.5]undecane as a potential GABA receptor antagonist. The protocols outlined herein are designed to provide a comprehensive framework for researchers to investigate the pharmacological properties of this compound, from initial in vitro screening to more complex electrophysiological and in vivo studies.

Chemical Synthesis and Characterization

A proposed synthetic approach involves the reaction of N-benzyl-4-piperidone with an appropriate Michael acceptor in the presence of a base. The resulting intermediate can then be further cyclized to form the desired 1,8-diazaspiro[5.5]undecane core.

Table 1: Physicochemical Properties of 8-Benzyl-1,8-diazaspiro[5.5]undecane

PropertyValue
Molecular Formula C₁₆H₂₄N₂
Molecular Weight 244.38 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol
Purity (recommended) >98% (by HPLC)

Note: These properties are predicted and should be confirmed experimentally.

In Vitro Characterization: Assessing GABA Receptor Binding and Function

A critical first step in characterizing a novel compound is to determine its affinity for the target receptor and its functional effect. For a putative GABA receptor antagonist, this involves radioligand binding assays and functional assays to measure the inhibition of GABA-induced receptor activation.

Protocol 1: Radioligand Binding Assay for GABAA Receptor Affinity

This protocol describes an in vitro assay to determine the binding affinity of 8-Benzyl-1,8-diazaspiro[5.5]undecane for the GABAA receptor using [³H]muscimol, a potent GABAA agonist.[7]

Materials:

  • Rat brain membranes (cerebellum or cortex)

  • [³H]muscimol (specific activity ~15-30 Ci/mmol)

  • 8-Benzyl-1,8-diazaspiro[5.5]undecane

  • GABA (for determining non-specific binding)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and cocktail

Procedure:

  • Prepare rat brain membranes according to standard protocols.

  • In a 96-well plate, add 50 µL of Tris-HCl buffer, 25 µL of [³H]muscimol (final concentration ~1-2 nM), and 25 µL of varying concentrations of 8-Benzyl-1,8-diazaspiro[5.5]undecane (from 1 nM to 100 µM).

  • For total binding, add 25 µL of buffer instead of the test compound.

  • For non-specific binding, add 25 µL of a high concentration of unlabeled GABA (1 mM).

  • Add 100 µL of the brain membrane preparation (final protein concentration ~100-200 µ g/well ).

  • Incubate at 4°C for 30-60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Tris-HCl buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Table 2: Hypothetical Binding Affinity Data

CompoundTargetRadioligandKᵢ (nM)
8-Benzyl-1,8-diazaspiro[5.5]undecaneGABAA Receptor[³H]muscimol150
Bicuculline (Control)GABAA Receptor[³H]muscimol50
Protocol 2: Fluorometric Imaging Plate Reader (FLIPR) Assay for Functional Antagonism

The FLIPR assay provides a high-throughput method to assess the functional activity of compounds on ion channels like the GABAA receptor by measuring changes in membrane potential.[8]

Materials:

  • HEK293 cells stably expressing a GABAA receptor subtype (e.g., α1β2γ2)

  • Membrane potential-sensitive dye (e.g., FMP-Red-Dye)

  • GABA

  • 8-Benzyl-1,8-diazaspiro[5.5]undecane

  • Picrotoxin (non-competitive antagonist control)

  • Bicuculline (competitive antagonist control)

  • FLIPR instrument

Procedure:

  • Plate the HEK293-GABAA cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Prepare a plate with varying concentrations of 8-Benzyl-1,8-diazaspiro[5.5]undecane.

  • Place both plates in the FLIPR instrument.

  • Establish a baseline fluorescence reading.

  • Add the test compound to the cells and incubate for a short period.

  • Add a fixed concentration of GABA (EC₅₀ concentration) to stimulate the GABAA receptors and record the change in fluorescence.

Data Analysis: The antagonist effect is measured as the inhibition of the GABA-induced fluorescence signal. Plot the percentage of inhibition against the concentration of 8-Benzyl-1,8-diazaspiro[5.5]undecane to determine the IC₅₀ value.

Table 3: Hypothetical Functional Antagonism Data

CompoundAssayIC₅₀ (µM)
8-Benzyl-1,8-diazaspiro[5.5]undecaneFLIPR (GABAA α1β2γ2)2.5
Bicuculline (Control)FLIPR (GABAA α1β2γ2)1.2

Electrophysiological Characterization

Electrophysiology provides the most direct measure of ion channel function and is the gold standard for characterizing GABA receptor modulators. Both automated and manual patch-clamp techniques can be employed.

Protocol 3: Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems, such as the QPatch, allow for higher throughput analysis of compound effects on GABAA receptor currents.[9][10]

Materials:

  • HEK293 cells stably expressing a GABAA receptor subtype

  • QPatch instrument and consumables

  • External solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4

  • Internal solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES; pH 7.2

  • GABA

  • 8-Benzyl-1,8-diazaspiro[5.5]undecane

Procedure:

  • Harvest and prepare the cells for the QPatch according to the manufacturer's protocol.

  • Establish a whole-cell recording configuration.

  • Apply a control concentration of GABA (EC₁₀-EC₂₀) to elicit a baseline current.

  • Co-apply the same concentration of GABA with increasing concentrations of 8-Benzyl-1,8-diazaspiro[5.5]undecane.

  • Wash out the compound to assess reversibility.

Data Analysis: Measure the peak amplitude of the GABA-evoked current in the presence and absence of the antagonist. Calculate the percent inhibition for each concentration and plot a dose-response curve to determine the IC₅₀ value.

GABAA_Antagonist_Workflow cluster_synthesis Compound Synthesis & QC cluster_invitro In Vitro Screening cluster_ephys Electrophysiology cluster_invivo In Vivo Studies synthesis Synthesis of 8-Benzyl-1,8-diazaspiro[5.5]undecane qc Purity & Identity Confirmation (HPLC, NMR, MS) synthesis->qc binding Radioligand Binding Assay (Determine Kᵢ) qc->binding Test Compound functional FLIPR Functional Assay (Determine IC₅₀) binding->functional Prioritize Hits ephys Patch-Clamp Electrophysiology (Confirm antagonism & mechanism) functional->ephys Confirm Mechanism pk Pharmacokinetics (ADME) ephys->pk Candidate Selection pd Pharmacodynamics (e.g., Seizure Models) pk->pd GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GABAA_R GABAₐ Receptor (Ligand-gated Cl⁻ channel) Cl_influx Cl⁻ Influx GABAA_R->Cl_influx Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization GABA->GABAA_R Binds & Activates Antagonist 8-Benzyl-1,8-diazaspiro[5.5]undecane (Antagonist) Antagonist->GABAA_R Binds & Blocks

Caption: Simplified GABAergic signaling and the site of antagonist action.

Safety and Toxicology

Preliminary safety and toxicity assessments are crucial for any new chemical entity. It is essential to handle 8-Benzyl-1,8-diazaspiro[5.5]undecane with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area. [11]A material safety data sheet (MSDS) should be consulted for detailed handling and disposal information. [12][13]Initial in vitro cytotoxicity assays (e.g., MTT assay) in relevant cell lines should be performed to determine the compound's general toxicity profile.

Conclusion and Future Directions

This document provides a comprehensive set of protocols to guide the investigation of 8-Benzyl-1,8-diazaspiro[5.5]undecane as a potential GABA receptor antagonist. The proposed workflow, from chemical synthesis to in vivo evaluation, offers a systematic approach to characterizing its pharmacological profile. If initial studies confirm its activity as a GABAA receptor antagonist, further research should focus on determining its subtype selectivity, as different GABAA receptor subtypes mediate distinct physiological effects. [14]For instance, antagonists selective for α5-containing GABAA receptors are of interest for their potential cognitive-enhancing properties. The exploration of this and other diazaspiro[5.5]undecane analogs could lead to the development of novel therapeutic agents for a range of neurological and psychiatric disorders.

References

  • Rowlett, J. K. (2005). Selective antagonism of GABAA receptor subtypes: an in vivo approach to exploring the therapeutic and side effects of benzodiazepine-type drugs. Psychopharmacology, 177(4), 367-378. [Link]

  • Reddy, T. J., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Tetrahedron Letters, 56(3), 525-528. [Link]

  • Li, G., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. [Link]

  • Enna, S. J., & Snyder, S. H. (2006). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1:Unit 1.7. [Link]

  • Wafford, K. A., et al. (2013). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Journal of Biomolecular Screening, 18(9), 1112-1119. [Link]

  • Bowery, N. G., et al. (2002). GABA B Receptor Antagonists as Cognition Enhancers. Current Opinion in Pharmacology, 2(1), 31-36. [Link]

  • de Witte, P. A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(59), 37345-37365. [Link]

  • Farrant, M., & Nusser, Z. (2005). Variations on an inhibitory theme: phasic and tonic activation of GABAA receptors. Nature Reviews Neuroscience, 6(3), 215-229. [Link]

  • Reddy, D. S. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. HETEROCYCLES, 65(12), 2903. [Link]

  • Szymańska, E., et al. (2024). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]

  • Taylor & Francis Online. (n.d.). GABA receptor antagonist – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

  • Hansen, K. B., et al. (2021). Optimizing GABAA receptor antagonism for the induction of long-term potentiation in the mouse and rat dentate gyrus in vitro. Journal of Neurophysiology, 126(3), 776-785. [Link]

  • Krishek, B. J., et al. (1994). Electrophysiology of ionotropic GABA receptors. Journal of Physiology-Paris, 88(3-4), 201-209. [Link]

  • Stratford, T. R., & Wirtshafter, D. (2013). GABA receptor antagonism elicits feeding in the septohypothalamic nucleus. Frontiers in Neuroscience, 7, 201. [Link]

  • Balle, T., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 17795-17812. [Link]

  • Husson, H. P., et al. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6451-6454. [Link]

  • Sophion Bioscience. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio. Retrieved from Sophion Bioscience. [Link]

  • Lin, W. C., et al. (2015). Light-activated antagonists for the GABAA receptor family. Neuron, 85(2), 283-294. [Link]

  • Zaugg, J., et al. (2011). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Planta Medica, 77(14), 1591-1597. [Link]

  • Balle, T., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 17795-17812. [Link]

  • Balle, T., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • PubChem. (n.d.). 1-Benzyl-1,8-diazaspiro[5.5]undecane. Retrieved from PubChem. [Link]

Sources

Application

Application Note: High-Throughput Screening of 8-Benzyl-1,8-diazaspiro[5.5]undecane Analogs for MRCK Kinase Inhibition

Executive Summary & Rationale Spirocyclic diamines have emerged as highly versatile, conformationally restricted bioisosteres for piperazines and piperidines in modern medicinal chemistry ()[1]. Among these, the 1,8-diaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Spirocyclic diamines have emerged as highly versatile, conformationally restricted bioisosteres for piperazines and piperidines in modern medicinal chemistry ()[1]. Among these, the 1,8-diazaspiro[5.5]undecane scaffold—frequently synthesized and stored as its 8-benzyl protected derivative (8-Benzyl-1,8-diazaspiro[5.5]undecane)—serves as a critical pharmacophore hub. By deprotecting and functionalizing the 8-position, researchers can generate diverse, high-quality screening libraries tailored for challenging kinase and GPCR targets.

Recently, this spirocyclic core has demonstrated profound efficacy in targeting the Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCKα and MRCKβ). MRCK kinases act downstream of Cdc42 to regulate actin-myosin contractility, a primary driver of tumor cell motility and invasion ()[2]. The landmark discovery of BDP9066, an azaindole-based MRCK inhibitor featuring a 1,8-diazaspiro[5.5]undecane core, validated this target for treating squamous cell carcinoma[2] and preventing radiation-driven invasion in glioblastoma ()[3].

This guide details a self-validating High-Throughput Screening (HTS) workflow for 8-benzyl-1,8-diazaspiro[5.5]undecane-derived libraries, combining a primary biochemical TR-FRET assay with an orthogonal high-content imaging (HCI) phenotypic screen.

Mechanistic Grounding & Target Biology

To design an effective screen, we must first understand the structural biology of the target. Crystallographic data () of MRCKβ in complex with the 1,8-diazaspiro[5.5]undecane derivative BDP9066 reveals that the spirocyclic moiety projects deeply into the ATP-binding pocket[4]. It establishes critical hydrogen bonds and hydrophobic interactions that lock the kinase in an inactive state. Blocking this pocket prevents MRCK from phosphorylating Myosin Light Chain 2 (MLC2), thereby paralyzing the cell's invasive machinery[2].

MRCK_Pathway Cdc42 Cdc42 (Active GTPase) MRCK MRCK α/β Kinase Cdc42->MRCK Allosteric Activation MLC Myosin Light Chain (MLC2) MRCK->MLC Phosphorylation (p-MLC2) Spiro 1,8-diazaspiro[5.5]undecane Analogs Spiro->MRCK ATP-Competitive Inhibition Actin Actin-Myosin Contractility & Tumor Invasion MLC->Actin Cytoskeletal Reorganization

Fig 1. Mechanism of MRCK inhibition by 1,8-diazaspiro[5.5]undecane analogs blocking cell invasion.

Experimental Protocols

Phase 1: Primary Biochemical Screen (TR-FRET MRCKβ Kinase Assay)

Causality & Rationale: We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it drastically reduces false positives caused by compound auto-fluorescence—a notorious issue when screening heterocyclic libraries. The assay measures the transfer of energy from a Europium (Eu)-labeled anti-phospho antibody to a ULight-labeled generic peptide substrate upon phosphorylation by MRCKβ.

Step-by-Step Methodology:

  • Compound Preparation: Dispense 50 nL of 8-benzyl-1,8-diazaspiro[5.5]undecane analogs (in 100% DMSO) into 384-well low-volume white microplates using an acoustic liquid handler (e.g., Echo 550).

    • Expert Insight: White plates are strictly required to maximize signal reflection and enhance TR-FRET sensitivity.

  • Enzyme Addition: Add 5 µL of 2x MRCKβ enzyme solution (final concentration 0.5 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Incubate for 15 minutes at room temperature.

    • Expert Insight: Spirocyclic analogs often exhibit slow-binding kinetics; pre-incubation ensures thermodynamic equilibrium is reached before the reaction starts.

  • Reaction Initiation: Add 5 µL of 2x Substrate/ATP mix (final concentrations: 50 nM ULight-labeled peptide, 1 µM ATP). Centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Kinase Reaction: Incubate the plate for 60 minutes at 22°C.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing 10 mM EDTA (to chelate Mg²⁺ and halt kinase activity) and 2 nM Eu-anti-phospho antibody.

  • Readout: Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the 665/615 ratio to determine percent inhibition.

Phase 2: Secondary Phenotypic Screen (High-Content Imaging of p-MLC2)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. The basicity of the 1,8-diazaspiro[5.5]undecane core can sometimes impede membrane permeability. This orthogonal cell-based assay validates target engagement in SCC12 squamous cell carcinoma cells by quantifying the downstream reduction of phosphorylated MLC2 (p-MLC2)[2]. This creates a self-validating system: Phase 1 identifies direct binders, while Phase 2 filters out impermeable compounds and cytotoxic artifacts.

Step-by-Step Methodology:

  • Cell Seeding: Seed SCC12 cells at 5,000 cells/well in 384-well black, clear-bottom imaging plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a dose-response of hit compounds (0.1 nM to 10 µM) for 2 hours.

    • Expert Insight: A 2-hour window is optimal to observe direct kinase inhibition before compensatory signaling pathways (such as ROCK1/2 upregulation) mask the phenotypic effect[2].

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block with 3% BSA. Incubate with primary anti-p-MLC2 (Ser19) antibody (1:500) for 1 hour, followed by AlexaFluor-488 secondary antibody and Hoechst 33342 (nuclear stain) for 45 minutes.

  • Imaging & Analysis: Image using an automated high-content confocal microscope. Quantify the mean cytoplasmic AlexaFluor-488 intensity per cell, normalized to the Hoechst-defined cell count to rule out acute cytotoxicity.

Quantitative Data Presentation & Quality Control

A robust HTS campaign requires stringent quality control. The following table summarizes the expected performance metrics and reference data for the 1,8-diazaspiro[5.5]undecane derivative, BDP9066.

Metric / ParameterTarget Value / ReferenceImplication for HTS Workflow
Z'-Factor > 0.65Ensures robust statistical separation between positive (BDP9066) and negative (DMSO) controls.
Signal-to-Background (S/B) > 5.0Indicates a wide dynamic range for the TR-FRET signal, minimizing false negatives.
Hit Rate 0.5% - 1.5%Optimal range; higher rates suggest promiscuous binding, aggregation, or assay interference.
BDP9066 IC₅₀ (Biochemical) ~64 nM (MRCKβ)Benchmark potency for validating the 1,8-diazaspiro[5.5]undecane analog library[3].
BDP9066 IC₅₀ (Cellular p-MLC2) < 100 nMConfirms membrane permeability and on-target cellular efficacy in the secondary screen[2].

References

  • Unbekandt M, et al. "Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer." Cancer Research, 2018. URL:[Link]

  • Birch JL, et al. "A Novel Small-Molecule Inhibitor of MRCK Prevents Radiation-Driven Invasion in Glioblastoma." Cancer Research, 2018. URL:[Link]

  • RCSB Protein Data Bank. "5OTF: MRCK beta in complex with BDP-00009066." URL: [Link]

  • Galli F, et al. "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." PMC, 2021. URL:[Link]

Sources

Method

Application Note: Synthesis and Integration of 1,8-Diazaspiro[5.5]undecane in Lead Optimization

Executive Summary In contemporary drug development, the transition from flat, two-dimensional aromatic rings to three-dimensional, conformationally restricted scaffolds is a proven strategy to improve pharmacokinetic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug development, the transition from flat, two-dimensional aromatic rings to three-dimensional, conformationally restricted scaffolds is a proven strategy to improve pharmacokinetic profiles and target selectivity. Spirocyclic diamines, particularly 1,8-diazaspiro[5.5]undecane , have emerged as privileged bioisosteres for piperazine and homopiperazine. This application note provides a comprehensive guide to the mechanistic rationale, biological applications, and validated synthetic protocols for integrating the 1,8-diazaspiro[5.5]undecane scaffold into drug discovery pipelines.

Mechanistic Rationale & Scaffold Causality

The substitution of standard diamines with 1,8-diazaspiro[5.5]undecane is driven by specific physicochemical and spatial advantages:

  • Elevated Fsp 3 Fraction : Increasing the fraction of sp 3 -hybridized carbons enhances the 3D complexity of the molecule. This globular architecture disrupts flat π−π stacking, thereby improving aqueous solubility and reducing off-target promiscuity.

  • Metabolic Shielding : The quaternary spiro-carbon introduces severe steric hindrance around adjacent C-H bonds. This structural rigidity effectively shields the molecule from rapid cytochrome P450-mediated oxidation, significantly increasing metabolic half-life (CL int​ ).

  • Vectorial Projection : Unlike the 180° linear projection of 1,4-piperazine, the spirocyclic core projects its functional groups at an angle of approximately 109°. This unique trajectory allows the scaffold to probe novel binding pockets that are inaccessible to linear diamines.

Comparative Profiling: Piperazine vs. 1,8-Diazaspiro[5.5]undecane

The table below summarizes the quantitative and qualitative shifts observed when transitioning to a spirocyclic scaffold during lead optimization.

PropertyPiperazine (Standard)1,8-Diazaspiro[5.5]undecaneCausality / Pharmacological Impact
Fsp 3 Character 1.0 (Flat chair conformation)1.0 (Globular 3D conformation)Enhanced 3D complexity disrupts flat stacking, improving solubility and reducing aggregation.
Metabolic Stability Low to ModerateHighSteric bulk at the spirocenter blocks CYP450 access to adjacent vulnerable C-H bonds.
hERG Liability Often High (IC 50​ < 1 µM)Significantly ReducedThe bulky, globular shape prevents tight insertion into the cylindrical hERG channel pore.
Exit Vectors Linear (180°)Angled (~109°)Enables highly specific interactions with angular binding pockets in kinase hinge regions.

Biological Application: Kinase Inhibition in Oncology

Derivatives of 1,8-diazaspiro[5.5]undecane have demonstrated profound efficacy in oncology, specifically as inhibitors of Myotonic Dystrophy Kinase-related Cdc42-binding Kinase (MRCK)[1] and Discoidin Domain Receptor 1 (DDR1)[2]. For instance, the co-crystal structure of MRCK β in complex with the 1,8-diazaspiro[5.5]undecane derivative BDP-00009066 reveals that the spiro-scaffold perfectly occupies the solvent-exposed region of the ATP-binding site, providing exquisite selectivity[3]. By inhibiting MRCK, these compounds suppress actomyosin contractility, effectively halting tumor cell invasion and metastasis[1].

MRCK_Pathway Cdc42 Cdc42 (Active) MRCK MRCK α/β Cdc42->MRCK Activates MLC Myosin Light Chain (MLC) MRCK->MLC Phosphorylates Actomyosin Actomyosin Contractility (Cancer Invasion) MLC->Actomyosin Promotes Inhibitor 1,8-Diazaspiro[5.5]undecane Derivative Inhibitor->MRCK Inhibits

Caption: MRCK signaling pathway and its inhibition by 1,8-diazaspiro[5.5]undecane derivatives.

Synthetic Strategy

The most robust and highly stereocontrolled route to the 1,8-diazaspiro[5.5]undecane system relies on the generation of an α -amino nitrile intermediate, followed by nucleophilic addition and reductive cyclization. This methodology, pioneered by Husson and colleagues, utilizes the nitrile group as a latent iminium generator, allowing for precise intramolecular alkylation[4]. Alternatively, multicomponent Petasis reactions have also been adapted for spirocyclic diamine synthesis[5].

Synthetic_Workflow Start Functionalized Piperidine Nitrile α-Amino Nitrile Intermediate Start->Nitrile Strecker-type Imine Imine Salt Generation Nitrile->Imine Organometallic Cyclization Reductive Cyclization Imine->Cyclization Alkylation Product 1,8-Diazaspiro[5.5]undecane Scaffold Cyclization->Product Deprotection

Caption: Synthetic workflow for 1,8-diazaspiro[5.5]undecane via reductive cyclization.

Experimental Protocols: α -Amino Nitrile Cyclization Route

Protocol 1: Synthesis of the α -Amino Nitrile Intermediate

Objective: Install a cyano group adjacent to the piperidine nitrogen to serve as a directing group and leaving group for subsequent cyclization.

  • Reaction Setup: Dissolve the N-protected piperidine precursor (1.0 eq) in a biphasic solvent system of Dichloromethane (DCM) and Water (1:1 v/v).

    • Causality: A biphasic system is critical here. It prevents the premature hydrolysis of the highly sensitive iminium intermediate while enabling the water-soluble cyanide salt to react efficiently with the organic-soluble substrate.

  • Reagent Addition: Add Potassium Cyanide (KCN, 1.5 eq) and a catalytic amount of Tetrabutylammonium Bromide (TBAB, 0.1 eq) to act as a phase-transfer catalyst.

  • Oxidation/Substitution: Slowly introduce the oxidizing agent (if starting from a saturated amine) or directly stir if utilizing a pre-formed iminium precursor. Stir vigorously at 25 °C for 12 hours.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    • Self-Validation Check: Perform TLC (Hexane/EtOAc 7:3). The α -amino nitrile will appear as a distinct, less polar spot compared to the starting material. IR spectroscopy must confirm success via a weak but sharp C≡N stretching frequency at approximately 2230 cm −1 .

Protocol 2: Imine Salt Generation and Reductive Cyclization

Objective: Trigger an intramolecular nucleophilic alkylation to close the second piperidine ring, yielding the 1,8-diazaspiro[5.5]undecane core.

  • Anhydrous Preparation: Transfer the purified α -amino nitrile to a flame-dried Schlenk flask under an argon atmosphere. Dissolve in anhydrous THF (0.1 M) and cool the system to -78 °C using a dry ice/acetone bath.

    • Causality: Strict cryogenic and anhydrous conditions are mandatory. At higher temperatures, organometallic reagents act as bases rather than nucleophiles, leading to unwanted deprotonation of the iminium ion and the formation of an unreactive enamine (elimination of HCN).

  • Organometallic Addition: Dropwise add the functionalized organolithium or Grignard reagent (1.2 eq) containing the tethered leaving group required for the second ring. The nucleophile attacks the nitrile carbon, expelling the cyanide ion and generating the reactive imine salt in situ[4].

  • Cyclization & Reduction: Allow the reaction mixture to slowly warm to room temperature over 4 hours to facilitate intramolecular alkylation. Quench the reaction with a solution of Sodium Cyanoborohydride (NaBH 3​ CN, 2.0 eq) in Methanol to reduce the intermediate cyclic imine to the fully saturated spirocyclic diamine.

  • Purification: Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, and purify via flash column chromatography (DCM/MeOH 95:5 with 1% Et 3​ N).

    • Self-Validation Check: LC-MS analysis of the purified fraction must show the expected [M+H]+ mass. High-resolution 1 H-NMR will definitively prove cyclization through the complete disappearance of olefinic/imine protons and the emergence of complex, overlapping multiplets in the 1.2–2.8 ppm region, which are the hallmark signatures of the rigid spiro-fused system[4].

References

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives Source: ResearchGate URL:[Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: National Institutes of Health (PMC) URL:[Link]

  • WO2019034890A1 - Pyrrolo[2,3-b]pyridine compounds and their use in the treatment of cancer Source: Google Patents URL
  • BENZAMIDE DERIVATIVE - Patent 2842939 Source: European Patent Office (EPO) URL:[Link]

  • 5OTF: MRCK beta in complex with BDP-00009066 Source: RCSB Protein Data Bank URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Benzyl-1,8-diazaspiro[5.5]undecane

Welcome to the technical support center for the synthesis of 8-Benzyl-1,8-diazaspiro[5.5]undecane. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 8-Benzyl-1,8-diazaspiro[5.5]undecane. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable scaffold. The unique spirocyclic structure presents specific synthetic challenges, and this document provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields, minimize impurities, and streamline your workflow.

Overview of Synthetic Strategy

The synthesis of 8-Benzyl-1,8-diazaspiro[5.5]undecane is typically approached in a two-stage process. First, the core 1,8-diazaspiro[5.5]undecane scaffold is constructed. Second, a benzyl group is selectively introduced onto the secondary amine at position 8. Each stage has its own set of challenges that can impact overall yield and purity. This guide will address issues in both stages of the synthesis.

Synthetic_Workflow cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: N-Benzylation Precursors Precursors Core_Scaffold 1,8-Diazaspiro[5.5]undecane Precursors->Core_Scaffold Cyclization Final_Product 8-Benzyl-1,8-diazaspiro[5.5]undecane Core_Scaffold->Final_Product Reductive Amination or Direct Alkylation Benzaldehyde Benzaldehyde or Benzyl Bromide Benzaldehyde->Final_Product Comparison_of_Benzylation_Mechanisms cluster_RA Reductive Amination cluster_DA Direct Alkylation RA_Start Diamine + Benzaldehyde RA_Iminium Iminium Ion Intermediate RA_Start->RA_Iminium + H⁺ (cat.) - H₂O RA_Product Mono-Benzylated Product RA_Iminium->RA_Product [H⁻] (e.g., NaBH(OAc)₃) DA_Start Diamine + Benzyl Bromide DA_Product Mono-Benzylated Product DA_Start->DA_Product Sₙ2 Attack DA_Side Quaternary Salt (Over-alkylation) DA_Product->DA_Side + Benzyl Bromide (Side Reaction)

Optimization

Technical Support Center: Overcoming Solubility Challenges with 8-Benzyl-1,8-diazaspiro[5.5]undecane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical properties of complex spirocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical properties of complex spirocyclic scaffolds. 8-Benzyl-1,8-diazaspiro[5.5]undecane (CAS 1086395-04-1) [1] is a highly valuable building block in medicinal chemistry. While its spirocyclic core inherently increases the fraction of sp³-hybridized carbons (Fsp³)—a metric strongly correlated with clinical success and generally improved 3D structural complexity[2]—the presence of the bulky, lipophilic benzyl protecting group on the [5.5] spiro system significantly drives up the compound's LogP. Consequently, the free base exhibits notoriously poor aqueous solubility, often precipitating in biological assays or complicating in vivo formulations.

This guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to overcome these specific solubility hurdles.

Troubleshooting FAQs

Q1: Why does 8-Benzyl-1,8-diazaspiro[5.5]undecane precipitate when diluted from a DMSO stock into my pH 7.4 assay buffer? Causality: The free base of this spirocyclic diamine is highly lipophilic. At physiological pH (7.4), the equilibrium between the protonated (water-soluble) and unprotonated (water-insoluble) amine shifts. Because the pKa of the sterically hindered amines in the [5.5] system is often close to physiological pH, a significant fraction remains unprotonated. When the DMSO's solvating power is diluted by the aqueous buffer, the lipophilic benzyl group and spiro-alkane core dominate the solvation energy, leading to rapid aggregation and precipitation. Solution: Do not rely solely on DMSO. Convert the free base to a hydrochloride (HCl) or mesylate salt prior to stock preparation[3]. Alternatively, slightly lower the buffer pH (e.g., pH 6.5) if your assay tolerates it, ensuring complete protonation of the diaza core.

Q2: I need to dose this compound in vivo (rodents) at 10 mg/kg, but it crashes out of standard saline. How can I formulate it without using toxic levels of co-solvents? Causality: Standard saline provides no hydrophobic shielding for the benzyl group. High concentrations of co-solvents (like >10% DMSO or Tween-80) can cause hemolysis or behavioral artifacts in rodents, confounding your assay results. Solution: Employ cyclodextrin complexation, specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. The lipophilic benzyl group and part of the spiro-ring system can dynamically insert into the hydrophobic cavity of HP-β-CD, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[5]. This creates a thermodynamically stable inclusion complex that is highly biocompatible for IV or PO dosing[6].

Q3: How do I verify that my solubilization strategy hasn't degraded the compound? Causality: Basic amines can undergo oxidation, and prolonged exposure to highly acidic conditions during salt formation might lead to benzyl cleavage if temperature is not controlled. Solution: Every formulation protocol must be a self-validating system. Post-solubilization, you must run an LC-MS aliquot of your final formulation to confirm the intact mass (m/z [M+H]⁺ for 8-Benzyl-1,8-diazaspiro[5.5]undecane) and ensure no degradation peaks (e.g., loss of the benzyl group) have appeared.

Quantitative Data: Solubility Profiles

Below is a summarized comparison of the solubility of 8-Benzyl-1,8-diazaspiro[5.5]undecane across different forms and vehicles to guide your experimental design.

Compound FormVehicle / ConditionApparent Solubility (mg/mL)Primary Application Suitability
Free Base PBS (pH 7.4)< 0.05Unsuitable for most aqueous assays
Free Base 10% DMSO / 90% PBS~ 0.20Low-concentration in vitro screening
HCl Salt DiH₂O (pH ~4.5)> 25.0High-concentration stock solutions
HCl Salt PBS (pH 7.4)~ 2.50Standard in vitro cellular assays
HP-β-CD Complex 20% w/v HP-β-CD in Saline> 15.0In vivo dosing (IV/PO/IP)

Experimental Protocols

Protocol 1: Hydrochloride Salt Formation and Isolation

This protocol converts the lipophilic free base into a highly water-soluble HCl salt, exploiting differential solubility in non-polar solvents[3].

  • Dissolution: Dissolve 1.0 g of 8-Benzyl-1,8-diazaspiro[5.5]undecane (free base) in 10 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) in a round-bottom flask under nitrogen.

    • Causality: Ethers are non-polar; the free base is highly soluble, but the resulting HCl salt will be highly insoluble, driving forward precipitation.

  • Acidification: Slowly add 1.1 molar equivalents of HCl (using a commercially available 2M HCl in diethyl ether solution) dropwise while stirring vigorously at 0°C.

  • Precipitation & Maturation: A white precipitate will form immediately. Allow the suspension to stir for 30 minutes at room temperature to ensure complete salt formation and crystal maturation.

  • Isolation: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake with 5 mL of cold, anhydrous ether to remove any unreacted free base or lipophilic impurities.

  • Drying & Validation (Self-Validating Step): Dry the solid under a high vacuum for 12 hours. Validate success by dissolving a 1 mg sample in D₂O for ¹H-NMR; the distinct downfield shift of the protons adjacent to the nitrogen atoms confirms successful protonation.

Protocol 2: Preparation of HP-β-CD Inclusion Complex for In Vivo Dosing

This method utilizes host-guest complexation to shield the hydrophobic benzyl moiety, resulting in a biocompatible formulation[4].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile physiological saline (0.9% NaCl). Stir until the solution is completely transparent.

  • API Addition: Weigh the required amount of 8-Benzyl-1,8-diazaspiro[5.5]undecane (preferably using the HCl salt generated in Protocol 1 for maximum efficiency) to achieve your target dosing concentration (e.g., 10 mg/mL). Add it slowly to the HP-β-CD solution.

  • Complexation: Sonicate the mixture in a water bath at 25°C for 15-20 minutes.

    • Causality: Sonication provides the kinetic energy required to disrupt transient drug aggregates, facilitating the thermodynamic insertion of the benzyl group into the cyclodextrin cavity.

  • Equilibration: Stir the solution overnight (12 hours) at room temperature, protected from light. This ensures the inclusion complex reaches thermodynamic equilibrium.

  • Sterile Filtration & Validation (Self-Validating Step): Filter the solution through a 0.22 µm PVDF syringe filter to ensure sterility and remove any uncomplexed API. Validate the final soluble concentration by taking a 10 µL aliquot, diluting it in methanol (to break the inclusion complex), and quantifying the API via HPLC-UV against a known standard curve.

Workflow Visualization

SolubilityWorkflow Start 8-Benzyl-1,8-diazaspiro[5.5]undecane (Free Base) Assess Determine Assay Phase Start->Assess InVitro In Vitro Assays (Aqueous Buffers) Assess->InVitro InVivo In Vivo Dosing (High Concentration) Assess->InVivo Salt Salt Formation (HCl / Mesylate) InVitro->Salt Preferred CoSolvent Co-solvent System (DMSO / Tween-80) InVitro->CoSolvent Alternative InVivo->Salt Low Dose Cyclo Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclo High Dose Success1 Soluble in Buffer (Validate via LC-MS) Salt->Success1 CoSolvent->Success1 Success2 Soluble for Dosing (Validate via HPLC-UV) Cyclo->Success2

Solubility Optimization Workflow for 8-Benzyl-1,8-diazaspiro[5.5]undecane

References

  • 2-(4-Chloro-2-methyl-1H-indol-1-yl)
  • Source: chembridge.
  • Source: acs.
  • Source: google.
  • Source: nih.
  • Source: mdpi.

Sources

Troubleshooting

Technical Support Center: Synthesis of 8-Benzyl-1,8-diazaspiro[5.5]undecane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges and side reactions encountered during the synthesis of 8-Benzyl-1,8-dia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges and side reactions encountered during the synthesis of 8-Benzyl-1,8-diazaspiro[5.5]undecane . This spirocyclic diamine is a critical privileged scaffold in medicinal chemistry, but its assembly—typically via a Strecker reaction on 1-benzyl-3-piperidone followed by spirocyclization—is fraught with chemoselectivity and regioselectivity issues[1][2].

This guide synthesizes field-proven protocols, mechanistic causality, and self-validating workflows to ensure high-fidelity synthesis.

Quantitative Data Summary: Optimization of Spirocyclization

The most critical step in this synthesis is the intramolecular ring closure to form the second piperidine ring. The table below summarizes the quantitative impact of reaction conditions on the yield of the desired spirocycle versus oligomeric side products.

Reaction ConditionConcentration (M)Base / SolventTemp (°C)Yield of Spirocycle (%)Oligomerization (%)
Standard Batch Addition0.5K₂CO₃ / MeCN8032.055.5
Diluted Batch Addition0.1Cs₂CO₃ / DMF8048.538.0
Syringe Pump (10h addition)0.05DIPEA / MeCN8071.215.3
Optimized High Dilution 0.005 NaH / THF 65 89.4 < 5.0

Troubleshooting Guides & FAQs

Q1: Why am I seeing a significant loss of the nitrile group (reverting to 1-benzyl-3-piperidone) during the alkylation step?

The Causality: You are observing a base-promoted Retro-Strecker reaction . The α -aminonitrile intermediate is not entirely stable; it exists in a dynamic thermodynamic equilibrium with its corresponding iminium ion and free cyanide. When you subject this intermediate to basic conditions (e.g., using strong aqueous bases to scavenge acid during alkylation), the iminium ion is rapidly deprotonated to form an enamine[1][3]. This irreversible deprotonation shifts the equilibrium, driving the continuous elimination of HCN . Furthermore, adventitious water will hydrolyze the iminium back to the starting ketone. The Solution: Avoid strong bases and high temperatures during the functionalization of the α -aminonitrile. Use non-nucleophilic, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) and keep reaction temperatures strictly below 60°C.

Q2: During the spirocyclization step, my yields are low, and LC-MS shows high molecular weight species. How do I prevent this?

The Causality: You are encountering intermolecular oligomerization . The formation of the spiro[5.5] system requires the closure of a 6-membered ring. While this is thermodynamically favored, kinetically, the reactive amine can easily collide with the electrophilic site of a different molecule if the bulk concentration is too high[2]. Intermolecular collisions outcompete the intramolecular ring closure, leading to polyamine chains. The Solution: Implement strict high-dilution conditions ( 0.005 M) as shown in the quantitative data table above. If large solvent volumes are impractical, use a syringe pump to slowly infuse the linear precursor into the heated basic reaction mixture, ensuring the steady-state concentration of the uncyclized intermediate remains near zero.

Q3: I am getting di-alkylation on the primary amine before cyclization. How can I selectively mono-alkylate?

The Causality: Primary amines are inherently more nucleophilic than secondary amines, but the margin is narrow. When reacting the α -aminonitrile with a bifunctional linker like 1-bromo-4-chlorobutane, the initially formed mono-alkylated secondary amine retains significant nucleophilicity. It rapidly attacks a second equivalent of the electrophile, leading to over-alkylation. The Solution: Abandon direct alkylation. Instead, use an acylation-reduction strategy . React the primary amine with 4-chlorobutyryl chloride. The resulting amide is non-nucleophilic, completely shutting down any possibility of di-acylation. Following spirocyclization of the amide, a global reduction with Borane-THF yields the target diazaspiro compound.

Mechanistic & Workflow Visualizations

Workflow SM 1-Benzyl-3-piperidone Int1 α-Aminonitrile SM->Int1 Strecker Reaction Int2 Acylated Intermediate Int1->Int2 4-Chlorobutyryl chloride Side1 Enamine + HCN (Retro-Strecker) Int1->Side1 Base / Heat Side2 Di-alkylated Impurity Int1->Side2 Direct Alkylation (Poor Control) Prod 8-Benzyl-1,8-diazaspiro[5.5]undecane Int2->Prod 1. Cyclization 2. Reduction Side3 Oligomeric Polyamines Int2->Side3 High Concentration

Caption: Workflow and common side reactions in the synthesis of 8-Benzyl-1,8-diazaspiro[5.5]undecane.

Mechanism Nitrile α-Aminonitrile Iminium Iminium Ion Nitrile->Iminium -CN⁻ Enamine Enamine (Side Product) Iminium->Enamine Base (-H⁺) Ketone 1-Benzyl-3-piperidone Iminium->Ketone H₂O

Caption: Mechanistic causality of the Retro-Strecker side reaction via iminium deprotonation.

Validated Experimental Protocol

To bypass the side reactions detailed above, utilize this self-validating acylation-reduction methodology.

Step 1: Strecker Reaction ( α -Aminonitrile Formation)

  • Dissolve 1-benzyl-3-piperidone (10.0 g, 52.8 mmol) in a 1:1 mixture of MeOH and H₂O (100 mL).

  • Add NH₄Cl (5.6 g, 105 mmol) and KCN (4.1 g, 63.3 mmol) sequentially. Caution: Highly toxic. Perform in a dedicated fume hood.

  • Stir at room temperature for 24 hours.

  • Extract with EtOAc (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate. Validation Check: Run an IR spectrum of the crude oil. A sharp, distinct peak at ~2230 cm⁻¹ confirms the presence of the nitrile group.

Step 2: Acylation (Preventing Di-alkylation)

  • Dissolve the crude α -aminonitrile in anhydrous DCM (150 mL) under an inert N₂ atmosphere.

  • Add Triethylamine (TEA, 8.8 mL, 63.3 mmol) and cool the flask to 0°C using an ice bath.

  • Add 4-chlorobutyryl chloride (6.2 mL, 55.4 mmol) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated NaHCO₃ and extract with DCM. Validation Check: LC-MS should show a mass shift of +104 Da. The lack of basic amine functionality prevents any secondary acylation.

Step 3: Intramolecular Spirocyclization (Preventing Oligomerization)

  • Dilute the acylated intermediate in anhydrous THF to achieve a strict concentration of 0.005 M (High Dilution).

  • Cool the solution to 0°C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Heat the reaction mixture to 65°C and reflux for 12 hours.

  • Cool to room temperature, quench carefully with ice water, and extract with EtOAc. Validation Check: Disappearance of the -CN stretch in IR and a shift in the LC-MS corresponding to the loss of HCl and HCN (formation of the spiro-lactam).

Step 4: Global Reduction

  • Dissolve the spiro-lactam intermediate in anhydrous THF (0.2 M).

  • Add Borane-THF complex (1.0 M in THF, 3.0 eq) dropwise at 0°C.

  • Reflux the mixture at 70°C for 4 hours.

  • Cool to 0°C and quench very carefully with MeOH until effervescence ceases.

  • Add 1M HCl (50 mL) and reflux for 1 hour to break the stable boron-amine complex.

  • Basify the aqueous layer to pH 12 with 2M NaOH and extract with DCM (3 x 50 mL). Dry and concentrate to yield the pure 8-Benzyl-1,8-diazaspiro[5.5]undecane.

References

  • Zhu, J., Quirion, J. C., & Husson, H. P. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6451-6456. URL:[Link]

  • Prusov, E. V., & Maier, M. E. (2007). Synthesis of nitrogen containing spirocyclic scaffolds via aminoallylation/RCM sequence. Tetrahedron, 63(42), 10486–10496. URL:[Link]

  • Zheng, X., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Diazaspirocyclization

Welcome to the technical support center for the optimization of diazaspirocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cons...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of diazaspirocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing these valuable three-dimensional scaffolds. Diazaspirocycles are privileged structures in medicinal chemistry, yet their synthesis can be challenging.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles and achieve your synthetic goals.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction yield is critically low or I'm seeing no product formation. What should I investigate first?

A1: Low to no yield is a common starting point in optimizing any new transformation. A systematic approach is crucial to diagnose the root cause.[2][3]

Probable Causes & Recommended Solutions:

  • Inactive Catalyst or Reagents:

    • Cause: The chosen catalyst may be unsuitable for your specific substrate, or the catalyst loading could be insufficient.[2] Impurities in starting materials can also inhibit catalyst activity.[3]

    • Solution: First, ensure the purity of your starting materials using techniques like recrystallization or column chromatography.[3] If purity is confirmed, incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). If this fails, a broader screening of different metal catalysts (e.g., Pd, Rh, Ir) and ligands is necessary to find a more effective system.[2][4]

  • Suboptimal Reaction Conditions:

    • Cause: The reaction may have a high activation energy barrier that isn't being overcome at the current temperature, or the reaction time may be too short.[2][3]

    • Solution: Begin by monitoring the reaction over a longer period using techniques like TLC or LC-MS. If the reaction is simply slow, extending the time may be sufficient. If it has stalled, systematically increase the temperature in 10-20 °C increments.[2] Be aware that higher temperatures can sometimes lead to decomposition, so monitor for new side products.[2]

  • Poor Substrate Reactivity:

    • Cause: The electronic or steric properties of your substrate may be hindering the key bond-forming step. Not all substrates are compatible with a given catalytic system.[5][6]

    • Solution: Review literature for successful cyclizations on similar scaffolds. If your substrate is significantly different, you may need to reconsider the catalytic system entirely. Sometimes, minor modifications to the substrate, such as changing a protecting group, can significantly impact reactivity.

Q2: I'm observing poor diastereoselectivity in my spirocyclization. How can I control the stereochemical outcome?

A2: Achieving high diastereoselectivity is a frequent and critical challenge in spirocycle synthesis.[3] The stereochemical outcome is dictated by the relative energies of the diastereomeric transition states, which can be influenced by several factors.

Strategies for Improving Diastereoselectivity:

  • Catalyst and Ligand Modification:

    • Mechanism: The steric and electronic properties of the ligands coordinated to the metal center are paramount.[2][7] Bulky ligands can create a chiral pocket that sterically favors the approach of the substrate from one direction, leading to the preferential formation of one diastereomer.[2]

    • Action: Screen a library of ligands with varying steric bulk and electronic properties. For example, in metal-catalyzed reactions, switching from a simple phosphine ligand to a more complex chiral bisphosphine ligand can dramatically alter selectivity.[8]

  • Solvent Effects:

    • Mechanism: The solvent can influence the conformation of the transition state by stabilizing or destabilizing key intermediates.[2] In some cases, a change in solvent polarity can even reverse the diastereoselectivity.[3]

    • Action: Screen a range of solvents with varying polarities and coordinating abilities (e.g., non-polar toluene, coordinating THF, polar aprotic DCM or acetonitrile).[3]

  • Temperature Adjustment:

    • Mechanism: Lowering the reaction temperature often enhances selectivity. This is because the difference in activation energy between the two diastereomeric pathways becomes more significant relative to the available thermal energy (kT), favoring the pathway with the lower activation barrier.[2][3]

    • Action: Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C). While this may slow the reaction rate, the improvement in selectivity can be substantial.

Q3: My starting material is consumed, but I see a complex mixture of side products instead of the desired spirocycle. What is happening?

A3: The formation of multiple side products indicates that alternative reaction pathways are kinetically competitive with or even favored over the desired intramolecular cyclization.

Common Side Reactions & Mitigation Strategies:

  • Intermolecular Reactions (Oligomerization):

    • Cause: At high concentrations, starting material molecules can react with each other (intermolecularly) faster than they cyclize (intramolecularly).[2][9] This is a common issue in reactions that form rings.

    • Mitigation: Employ high-dilution principles. Reduce the concentration of the starting material significantly (e.g., from 0.1 M to 0.01 M or lower). Adding the substrate slowly via a syringe pump to a heated solution of the catalyst can also maintain a low instantaneous concentration, favoring the intramolecular pathway.[9]

  • Decomposition or Rearrangement:

    • Cause: The product itself may be unstable under the reaction conditions, or the catalyst may be too reactive, promoting undesired pathways like decomposition or rearrangement.[3][9] For instance, carbocation intermediates can sometimes undergo Wagner-Meerwein type rearrangements to form more stable fused bicyclic systems instead of the spirocycle.[9]

    • Mitigation: Monitor the reaction at early time points to see if the desired product forms and then degrades.[3] If so, try shortening the reaction time or lowering the temperature. If rearrangement is suspected, switching to a less reactive catalyst or a milder acid/base might suppress the undesired pathway.[2][9]

  • Incomplete Cyclization:

    • Cause: The reaction may stall after an initial bond formation but before the final ring-closing step.[9] This can happen if the conditions are not optimized for the second, often more difficult, cyclization event.

    • Mitigation: This often requires re-optimization of the entire process. The conditions required for the first step may not be ideal for the second. A change in solvent, temperature, or catalyst may be needed to drive the reaction to completion.

Part 2: Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate catalyst and ligand system for my diazaspirocyclization?

A1: Catalyst selection is highly dependent on the specific transformation you are trying to achieve (e.g., reductive Pictet-Spengler, C-H activation, cyclopropanation).[4][10][11] A logical approach involves:

  • Literature Review: Identify catalysts used for similar substrate systems and reaction types. Precedent is your most valuable guide.[2]

  • Substrate Compatibility: Ensure your substrate's functional groups are compatible with the proposed catalyst. For instance, acid-sensitive groups will likely be incompatible with strong Lewis acid catalysts.[2]

  • Systematic Screening: If no direct precedent exists, perform a screen of different catalyst types. This could involve different metals (e.g., Iridium, Rhodium, Gold, Palladium) and a diverse set of ligands to identify a promising lead for further optimization.[2][4][10]

Q2: What is the role of the solvent, and how should I approach solvent screening?

A2: The solvent is not merely a medium for the reaction; it is an active participant that can profoundly impact reaction rates and selectivity.[2] Its polarity and coordinating ability can stabilize charged intermediates and transition states, influencing the energy landscape of the reaction.[2][12] For example, polar aprotic solvents can accelerate reactions involving polar intermediates.[13] A standard solvent screen should include a range of classes:

  • Aromatic Hydrocarbons: Toluene, xylene

  • Ethers: THF, 1,4-dioxane, DME

  • Halogenated Solvents: DCM, 1,2-dichloroethane (DCE)

  • Polar Aprotic Solvents: Acetonitrile (MeCN), DMF, DMSO

Q3: How do concentration and temperature interplay to affect the reaction outcome?

A3: Temperature and concentration are fundamental parameters that control reaction kinetics and thermodynamics.

  • Temperature: Higher temperatures increase the reaction rate by providing more energy to overcome activation barriers. However, they can also decrease selectivity by making higher-energy pathways more accessible, potentially leading to side products or decomposition.[2] Lower temperatures slow the reaction but often improve selectivity.[2][3]

  • Concentration: As discussed in the troubleshooting section, concentration is the key determinant between intramolecular (spirocyclization) and intermolecular (side reactions) pathways.[2][9] High-dilution conditions almost always favor the desired intramolecular cyclization.[9]

Q4: What are some common purification challenges for diazaspirocyclic compounds?

A4: The unique 3D structure and the presence of basic nitrogen atoms in diazaspirocycles can present purification challenges.[1][14]

  • Column Chromatography: This is the most common method. Due to the basicity of the amines, it is often necessary to add a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in methanol) to the eluent to prevent peak tailing on silica gel.[14]

  • Recrystallization: If the product is crystalline, recrystallization is an excellent method for achieving high purity. For diamines like diazaspirocycles, forming a salt (e.g., a dihydrochloride salt) and recrystallizing it can be a highly effective strategy.[14]

Part 3: Protocols & Methodologies
Protocol 1: General Procedure for Catalyst and Solvent Screening

This protocol outlines a parallel screening approach to efficiently identify promising reaction conditions.

  • Array Setup: In an inert atmosphere glovebox, arrange an array of reaction vials (e.g., 8 mL vials with stir bars).

  • Catalyst/Ligand Addition: To each designated vial, add the catalyst precursor (e.g., 2 mol%) and ligand (e.g., 2.2 mol%).[2]

  • Solvent Addition: Add the selected anhydrous solvent (e.g., 1.0 mL) to each vial via syringe. Stir for 5-10 minutes to allow for catalyst pre-formation if required.[2]

  • Reaction Initiation: Prepare a stock solution of your substrate. Add an aliquot of the stock solution (e.g., 0.1 mmol in 0.5 mL of the corresponding solvent) to each vial to initiate the reactions.[2]

  • Execution and Monitoring: Seal the vials and place them in a heating block set to the desired temperature (e.g., 60 °C).[2]

  • Analysis: After a set time (e.g., 12 or 24 hours), take a small aliquot from each reaction mixture. Quench, dilute, and analyze by LC-MS or GC-MS to determine conversion and product formation.

Protocol 2: High-Dilution Experiment to Favor Intramolecular Cyclization

This method is designed to minimize intermolecular side reactions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the catalyst and the bulk of the anhydrous solvent (e.g., to achieve a final concentration of 0.005 M).

  • Substrate Preparation: Dissolve the starting material in a small amount of the same anhydrous solvent in a gas-tight syringe.

  • Slow Addition: Heat the catalyst solution to the desired reaction temperature. Using a syringe pump, add the substrate solution to the stirring catalyst solution over a prolonged period (e.g., 4-8 hours).

  • Reaction Completion: After the addition is complete, allow the reaction to stir at the set temperature for an additional period (e.g., 2-12 hours) to ensure full conversion.

  • Workup and Analysis: Cool the reaction to room temperature, perform a standard aqueous workup, and analyze the crude product to assess the ratio of intramolecular to intermolecular products.

Part 4: Key Parameter Summary
ParameterEffect on YieldEffect on Selectivity (Diastereo-)Rationale & Key Considerations
Temperature Generally increases with temp, but can decrease if product is unstable.Often decreases at higher temperatures.Balances reaction rate against thermal decomposition and loss of selectivity. Lower temperatures favor the lowest energy transition state.[2][3]
Concentration Can decrease significantly at high concentrations due to oligomerization.Can be indirectly affected if side products are diastereomeric.High dilution is critical to favor the first-order intramolecular cyclization over second-order intermolecular side reactions.[2][9]
Catalyst Loading Increases up to a plateau; excessive loading can sometimes promote side reactions.Highly dependent on the catalyst system.Ensures a sufficient number of catalytic turnovers. Must be optimized to balance cost and efficiency.[2]
Ligand Structure Highly dependent; mismatched ligand can lead to no reaction.Primary determinant of stereoselectivity.Ligands modulate the steric and electronic environment of the metal center, directly influencing the transition state geometry.[2][7][15]
Solvent Polarity Variable; depends on the polarity of intermediates and transition states.Can have a dramatic effect, sometimes reversing selectivity.The solvent stabilizes intermediates. Screening is essential as effects are not always predictable.[2][3][12]
Part 5: Visual Guides

Mechanistic_Pathway A Substrate + M-L (Active Catalyst) B Coordination Complex A->B Coordination C Key Intermediate (e.g., Iminium Ion) B->C Activation Step (e.g., Reduction) D Spirocyclic Intermediate C->D Intramolecular 5-endo-trig Cyclization F Side Product (Dimer/Oligomer) C->F Intermolecular Reaction E Product + M-L D->E Release/ Reduction

Caption: Generalized mechanistic pathway for a metal-catalyzed diazaspirocyclization.

Optimization_Workflow start Define Substrate & Transformation lit_review Literature Review for Catalyst Precedent start->lit_review catalyst_screen Initial Catalyst & Ligand Screen lit_review->catalyst_screen analysis Analyze Yield & Selectivity (LCMS/NMR) catalyst_screen->analysis Trace product? solvent_screen Solvent Screen temp_conc_opt Optimize Temp. & Concentration solvent_screen->temp_conc_opt success Successful Protocol temp_conc_opt->success analysis->catalyst_screen No, re-screen analysis->solvent_screen Yes

Caption: Systematic workflow for optimizing a diazaspirocyclization reaction.

Troubleshooting_Tree problem Problem: Low or No Yield check_sm Is Starting Material Consumed? problem->check_sm no_reaction No Reaction check_sm->no_reaction No sm_consumed SM Consumed, No Product check_sm->sm_consumed Yes sol_no_reaction 1. Increase Temperature 2. Increase Catalyst Loading 3. Screen New Catalysts no_reaction->sol_no_reaction check_side_products Complex Mixture or Baseline Material? sm_consumed->check_side_products sol_decomp Decomposition: 1. Lower Temperature 2. Use Milder Catalyst 3. Shorten Reaction Time check_side_products->sol_decomp Baseline sol_intermol Intermolecular Rxn: 1. Decrease Concentration 2. Use Syringe Pump Addition check_side_products->sol_intermol Complex Mix

Sources

Troubleshooting

stability of 8-Benzyl-1,8-diazaspiro[5.5]undecane under acidic conditions

Welcome to the Technical Support Center for 8-Benzyl-1,8-diazaspiro[5.5]undecane (CAS: 1086395-04-1)[1]. As a privileged spirocyclic diamine scaffold, this molecule is highly valued in medicinal chemistry for the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-Benzyl-1,8-diazaspiro[5.5]undecane (CAS: 1086395-04-1)[1]. As a privileged spirocyclic diamine scaffold, this molecule is highly valued in medicinal chemistry for the development of CNS-active agents, including GABA_A receptor antagonists and μ-opioid/σ1 receptor ligands[2][3].

Handling this scaffold requires a precise understanding of its structural mechanics. Because it contains both a secondary amine (N1) and a benzylated tertiary amine (N8), its behavior under acidic conditions is a frequent subject of technical inquiries. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your synthetic workflows succeed.

Scaffold Overview & Mechanistic Behavior

To master the handling of 8-Benzyl-1,8-diazaspiro[5.5]undecane, one must understand the causality behind its chemical stability:

  • Thermodynamic Stability of the Core: The 1,8-diazaspiro[5.5]undecane framework consists of two fused piperidine rings. Unlike highly strained spiro-oxetanes or azetidines, the [5.5] system adopts a thermodynamically stable double-chair conformation[4].

  • Absence of Aminal Lability: The spiro carbon (C6) is bonded to only one heteroatom (N1) and three carbon atoms. Because it lacks a true aminal (N-C-N) or acetal (O-C-O) linkage, the core is highly resistant to acid-catalyzed ring opening, even at elevated temperatures[3].

  • Differential Basicity & Electrostatics: The N1 (secondary) and N8 (tertiary) amines are separated by a two-carbon bridge equivalent (C6-C7). While the first protonation event occurs readily (pKa ~9.5), the resulting localized positive charge creates electrostatic repulsion that significantly lowers the pKa of the second protonation event. Complete di-protonation requires a pH < 3.

Troubleshooting Guide & FAQs

Q1: I lost my compound during the acidic workup of a reaction. Where did it go? Cause: At pH < 5, both the N1 and N8 nitrogen centers become protonated, converting the lipophilic free base into a highly polar, water-soluble di-ammonium salt. If you discarded the aqueous layer during an acidic wash, you discarded your product. Solution: Always retain the aqueous layer during acidic workups. To recover the compound, cool the aqueous phase, basify to pH > 12 using 2M NaOH (to fully deprotonate both centers), and back-extract with Dichloromethane (DCM). See Protocol A below for a validated recovery method.

Q2: I need to remove a Boc protecting group at N1 using TFA. Will this acidic environment cleave the N8-benzyl group or degrade the spiro ring? Cause & Solution: No. The spiro[5.5] core is unstrained and highly stable to acid[2]. Furthermore, the N8-benzyl group relies on a robust C-N benzylic bond that is entirely stable to standard Boc-deprotection conditions (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane). Benzyl cleavage requires either catalytic hydrogenation (Pd/C, H2) or harsh Lewis acids (e.g., BBr3) at elevated temperatures. You can safely perform the N1-Boc deprotection.

Q3: My LC-MS shows a mass corresponding to degradation after heating the compound in 6M HCl for 24 hours. What happened? Cause: While the spiro core is stable to mild and moderate acids at room temperature, boiling the compound in strong aqueous acids (like 6M HCl or 48% HBr) for extended periods can lead to trace oxidation or nucleophilic attack, especially if transition metal impurities are present. Solution: If harsh acidic conditions are required for a parallel transformation, limit the reaction time, purge the system with inert gas (N2/Ar) to prevent oxidation, and avoid temperatures above 60 °C.

Physicochemical Profiling Under Acidic Conditions

The following table summarizes the quantitative physicochemical states of the scaffold across different pH environments to guide your solvent and extraction choices.

pH RangeDominant SpeciesOrg. Solvent Solubility (DCM/EtOAc)Aqueous SolubilityChemical Stability
< 3.0 Di-ammonium salt (Di-cation)InsolubleVery High (>100 mg/mL)Stable (Room Temp)
4.0 - 7.0 Mono-ammonium salt (Mono-cation)PoorHighStable
7.5 - 9.0 Mixed Free Base / Mono-saltModerateModerateStable
> 11.0 Free Base (Neutral)Very HighVery Low (<1 mg/mL)Stable

Validated Experimental Protocols

Protocol A: Quantitative Acid-Base Extraction

Objective: Isolate 8-Benzyl-1,8-diazaspiro[5.5]undecane from neutral or acidic impurities with a self-validating recovery loop.

  • Acidification: Dissolve the crude reaction mixture in EtOAc. Add an equal volume of 1M aqueous HCl. Stir vigorously for 10 minutes.

  • Validation Check 1: Test the aqueous phase with pH indicator strips. It must be ≤ 2 to ensure complete di-protonation. If > 2, add concentrated HCl dropwise.

  • Separation: Transfer to a separatory funnel. Collect the aqueous phase (containing the target di-salt) and discard the organic phase (containing neutral impurities). Wash the aqueous phase once more with fresh EtOAc.

  • Basification: Cool the aqueous phase in an ice bath (neutralization is exothermic). Slowly add 2M aqueous NaOH dropwise with stirring until the pH is ≥ 12. The aqueous layer will turn cloudy as the free base oils out.

  • Extraction: Extract the basified aqueous layer with DCM (3 × equal volume).

  • Validation Check 2: Spot the residual aqueous layer on a TLC plate, elute, and stain with Dragendorff's reagent. A negative stain confirms 100% of the amine has partitioned into the DCM.

  • Isolation: Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure free base.

Protocol B: Selective N1-Boc Deprotection

Objective: Cleave an N1-Boc group without affecting the N8-benzyl group[2]. Expert Insight: We recommend 4M HCl in Dioxane over TFA. HCl directly yields a crystalline, easy-to-handle dihydrochloride salt, whereas TFA produces hygroscopic bis-trifluoroacetate salts that complicate downstream mass-based yield calculations.

  • Preparation: Dissolve N1-Boc-N8-Benzyl-1,8-diazaspiro[5.5]undecane in anhydrous DCM (0.1 M concentration).

  • Acid Addition: Cool the solution to 0 °C. Slowly add 4M HCl in Dioxane (10 equivalents).

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Check: Monitor by LC-MS. The starting material [M+H]+ will shift down by 100 Da (loss of Boc). The N8-benzyl group will remain fully intact.

  • Isolation: Concentrate the mixture under a stream of nitrogen. Triturate the residue with cold diethyl ether to precipitate the dihydrochloride salt as a white powder. Filter and dry under high vacuum.

Visualizations

Extraction Start Crude Organic Mixture (Free Base) Acidify Add 1M HCl (aq) Adjust to pH < 3 Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 Org1 Organic Phase (Neutral Impurities) PhaseSep1->Org1 Discard Aq1 Aqueous Phase (Protonated Di-salt) PhaseSep1->Aq1 Retain Basify Add 2M NaOH (aq) Adjust to pH > 12 Aq1->Basify PhaseSep2 Phase Separation Basify->PhaseSep2 Org2 Organic Phase (Pure Free Base) PhaseSep2->Org2 Evaporate Aq2 Aqueous Phase (Inorganic Salts) PhaseSep2->Aq2 Discard

Workflow for acid-base extraction and purification of 8-Benzyl-1,8-diazaspiro[5.5]undecane.

Pathway Base 8-Benzyl-1,8-diazaspiro[5.5]undecane (Free Base) MildAcid Mild Acid (e.g., TFA, 4M HCl) 20°C - 40°C Base->MildAcid HarshAcid Harsh Acid (e.g., 48% HBr, BBr3) > 80°C Base->HarshAcid Protonated Stable Di-ammonium Salt (Spiro core intact) MildAcid->Protonated Reversible Protonation Cleaved N-Debenzylation (1,8-diazaspiro[5.5]undecane) HarshAcid->Cleaved Benzyl Cleavage Degraded Ring Opening / Degradation (Extreme Conditions) HarshAcid->Degraded Trace Degradation

Chemical stability and degradation pathways of the scaffold under varying acidic conditions.

References

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Publications.2

  • 8-Benzyl-1,8-diazaspiro[5.5]undecane. Synquest Labs. 1

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC (NIH).4

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. 3

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 8-Benzyl-1,8-diazaspiro[5.5]undecane

Welcome to the Advanced Chemical Engineering Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals tasked with transitioning the synthesis of 8-Benzyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chemical Engineering Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals tasked with transitioning the synthesis of 8-Benzyl-1,8-diazaspiro[5.5]undecane from benchtop discovery to pilot-scale production.

Scaling up spirocyclic piperidine frameworks introduces severe thermodynamic and mass-transfer challenges. Below, we provide a mechanistic workflow, field-proven troubleshooting FAQs, quantitative scale-up metrics, and a self-validating standard operating procedure (SOP) to ensure high-fidelity production.

I. Core Mechanistic Pathway & Scale-Up Workflow

The most robust route to the 1,8-diazaspiro[5.5]undecane core involves the generation of an imine salt from a functionalized α -amino nitrile, followed by intramolecular nucleophilic alkylation[1].

G A N-Benzyl Precursor B α-Amino Nitrile Intermediate A->B KCN, Amine (Strecker) C Imine Salt Formation B->C R-Li, THF <-70°C Err1 Enamine Byproduct B->Err1 Localized Heating (-HCN) D Intramolecular Cyclization C->D Warming / Base E 8-Benzyl-1,8-diazaspiro [5.5]undecane D->E Reductive Workup Err2 Debenzylated Product E->Err2 Over-reduction (Pd/C, H2)

Reaction pathway for 1,8-diazaspiro[5.5]undecane synthesis via alpha-amino nitrile.

II. Troubleshooting FAQs: Process Chemistry & Causality

Q1: Why do we see a massive yield drop and enamine formation when scaling the organolithium addition from 10 g to 1 kg? Expert Insight: This is a classic heat-transfer limitation. The nucleophilic addition of organolithium to the α -amino nitrile is highly exothermic. In a 10 g flask, the high surface-area-to-volume ratio allows a dry ice bath to dissipate heat instantly. In a 1 kg reactor, localized thermal spikes occur at the dosing point. At temperatures above -60 °C, the intermediate iminium ion undergoes rapid deprotonation rather than nucleophilic attack, eliminating hydrogen cyanide (HCN) to form an unwanted enamine byproduct[1]. Actionable Fix: Transition from batch dosing to a continuous flow reactor for this specific step. Alternatively, implement subsurface dosing with an automated feedback loop linked to an internal RTD probe; program the system to pause the addition automatically if the internal temperature exceeds -70 °C.

Q2: During the final reductive cyclization, we are losing the N8-benzyl protecting group. How can we preserve it? Expert Insight: Benzyl groups on nitrogen are highly susceptible to hydrogenolysis. When scaling up, engineers often increase hydrogen pressure or extend reaction times to compensate for poor gas-liquid mixing in larger vessels. If you are using Palladium on Carbon (Pd/C) under these aggressive conditions, the catalyst will inevitably cleave the N8-benzyl group, yielding the unprotected secondary amine[2]. Actionable Fix: Switch the catalyst to Platinum Oxide (PtO 2​ ) or use a milder hydride-based reductive amination protocol (e.g., Sodium Triacetoxyborohydride, STAB). Hydride donors are entirely chemoselective and will not cleave the benzyl group. If H 2​ gas must be used, strictly cap the pressure at 1 atm, use a highly efficient gas-entrainment stirrer, and monitor the reaction continuously via real-time HPLC.

Q3: The intramolecular alkylation is stalling at the imine salt intermediate. What is the thermodynamic barrier? Expert Insight: The conversion of the imine salt to the spirocyclic 1,8-diazaspiro[5.5]undecane framework requires the nucleophilic nitrogen to attack the electrophilic carbon in a highly sterically congested environment. In lab-scale setups, incidental warming and solvent evaporation often inadvertently drive this reaction. In pilot plants, strict temperature controls and large thermal masses might prevent the reaction from overcoming the activation energy required for the spiro-fusion[3]. Actionable Fix: After the cryogenic addition is complete, perform a solvent swap from THF to a higher-boiling solvent like toluene. Heat the reactor to 60 °C for 4 hours to thermodynamically drive the sterically hindered intramolecular cyclization to completion before initiating the aqueous quench.

III. Quantitative Scale-Up Metrics

The following table summarizes the critical variance factors observed when transitioning the spiro-cyclization step from a laboratory scale to a pilot plant scale.

ParameterLab Scale (10 g)Pilot Scale (1.5 kg)Critical Variance Factor / Causality
Organolithium Dosing Temp -78 °C (Batch addition)-70 °C to -75 °C (Subsurface)Exotherm control prevents HCN elimination and enamine formation.
Yield (Spiro-cyclization) 84%78%Mass transfer limitations during the sterically hindered cyclization.
Enamine Byproduct < 2%5 - 8%Localized heating at the dosing nozzle during scale-up.
Reductive Catalyst Pd/C (H 2​ balloon)STAB (Hydride donor)Prevents N8-benzyl hydrogenolysis under extended reaction times.
Purity (HPLC) > 98%96%Requires an additional crystallization step from ethyl acetate/heptane.

IV. Standard Operating Procedure (SOP): Scalable Spiro-Cyclization

This protocol provides a self-validating methodology for the critical imine salt formation and subsequent spiro-cyclization, designed specifically for >1 kg scale operations.

Phase 1: Cryogenic Imine Salt Formation

  • Reactor Inerting: Purge a 20 L jacketed glass reactor with ultra-high purity Argon for 30 minutes. Ensure the system is completely devoid of moisture (Imine salts will rapidly hydrolyze to ketones if water is present).

  • Substrate Loading: Charge the reactor with 1.0 kg of the N-benzyl α -amino nitrile precursor dissolved in 8.0 L of anhydrous THF (Karl Fischer titration must read < 50 ppm H 2​ O).

  • Cooling: Circulate cryogenic fluid (e.g., Syltherm XLT) through the jacket to bring the internal reactor temperature ( Tint​ ) to -75 °C.

  • Controlled Dosing: Initiate subsurface addition of 1.1 equivalents of the organolithium reagent via a mass flow controller. Link the dosing rate to the internal RTD probe. Self-Validation Step: The system must automatically halt dosing if Tint​ spikes above -70 °C to prevent decyanation.

Phase 2: Intramolecular Cyclization 5. Thermal Activation: Once dosing is complete and the exotherm has subsided, adjust the jacket temperature to allow the reactor to naturally warm to 20 °C over a 2-hour period. 6. Solvent Swap: Apply vacuum (150 mbar) to distill off the THF while continuously feeding anhydrous toluene into the reactor to maintain a constant volume. This shifts the boiling point of the reaction matrix. 7. Thermodynamic Drive: Heat the toluene solution to 60 °C for 4 hours. Self-Validation Step: Pull an aliquot for HPLC analysis; proceed only when the imine salt intermediate is < 1% AUC.

Phase 3: Quench and Isolation 8. Quench: Cool the reactor to 0 °C and slowly quench with 2.0 L of saturated aqueous NH 4​ Cl. Caution: Monitor closely for off-gassing. 9. Extraction & Purification: Separate the phases. Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Recrystallize the crude product from a 1:3 mixture of Ethyl Acetate/Heptane to yield high-purity 8-Benzyl-1,8-diazaspiro[5.5]undecane.

V. References

1.[3] Vertex Pharmaceuticals. "Synthesis of 1,4-diazaspiro[5.5]undecan-3-one." US Patent US20210179567A1, 2021. URL: 2.[1] Zhu, J.; Quirion, J.-C.; Husson, H.-P. "Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives." The Journal of Organic Chemistry 1993, 58 (23), 6451–6456. URL: [Link] 3.[2] WuXi AppTec. "Method for synthesizing 3,9-diaza-2,4-dioxo-spiro[5.5] undecane template compounds." CN Patent CN101255161A, 2008. URL:

Sources

Troubleshooting

analytical methods for detecting impurities in 8-Benzyl-1,8-diazaspiro[5.5]undecane

Answering the urgent need for robust analytical strategies in pharmaceutical development, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals focus...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the urgent need for robust analytical strategies in pharmaceutical development, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals focused on the impurity profiling of 8-Benzyl-1,8-diazaspiro[5.5]undecane. As a Senior Application Scientist, my goal is to blend foundational analytical principles with practical, field-tested advice to navigate the complexities of impurity detection and characterization.

Ensuring the purity, potency, and safety of an active pharmaceutical ingredient (API) is paramount.[1][2] Impurities, even at trace levels, can significantly impact a drug's safety and efficacy, making their identification and control a critical aspect of the development lifecycle.[3][4][5] This guide is structured to address the specific challenges you may encounter, offering detailed protocols, troubleshooting solutions, and the rationale behind our methodological choices.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in 8-Benzyl-1,8-diazaspiro[5.5]undecane?

A1: Impurities can be classified into three main categories: organic impurities, inorganic impurities, and residual solvents.[6] For 8-Benzyl-1,8-diazaspiro[5.5]undecane, organic impurities are of primary concern and typically originate from the synthetic route or degradation.

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions. For example, if the synthesis involves the reaction of a diazaspiro[5.5]undecane precursor with benzyl chloride, residual amounts of both may be present.[7]

  • Degradation Products: These arise from the decomposition of the API under various stress conditions like hydrolysis, oxidation, or photolysis.[1][5] Given the structure, potential degradation pathways include N-debenzylation or oxidation of the tertiary amine groups.

  • Residual Solvents: Solvents used during synthesis or purification (e.g., Dichloromethane, Toluene) can remain in the final product and must be monitored according to ICH Q3C guidelines.[8]

Q2: Which analytical technique should I start with for impurity profiling?

A2: High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for impurity profiling of non-volatile organic compounds.[3][8] The benzyl group in your molecule contains a UV chromophore, making HPLC with UV detection a suitable starting point.[9] For comprehensive analysis, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for identifying unknown impurities.[5][10]

Q3: How do I develop a stability-indicating HPLC method?

A3: A stability-indicating method is one that can accurately quantify the API in the presence of its impurities and degradation products.[2] The key to developing such a method is to perform forced degradation studies.[1][11] By intentionally degrading the API under stress conditions (e.g., acid, base, heat, light, oxidation), you generate the very impurities the method needs to be able to resolve. The method is then developed to ensure all these degradation peaks are well-separated from the main API peak and from each other.[2]

Q4: What if an impurity has no UV chromophore?

A4: If an impurity lacks a UV-absorbing moiety, alternative detection methods are necessary. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used with HPLC. These detectors are nearly universal for non-volatile analytes. Alternatively, if the impurity is volatile, Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) would be the method of choice.

Impurity Analysis Workflow

The following diagram outlines a typical workflow for the identification and characterization of impurities in a drug substance like 8-Benzyl-1,8-diazaspiro[5.5]undecane.

G cluster_0 Phase 1: Detection & Method Development cluster_1 Phase 2: Identification & Quantification cluster_2 Phase 3: Characterization & Control Sample API Sample (8-Benzyl-1,8-diazaspiro[5.5]undecane) ForcedDeg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Sample->ForcedDeg MethodDev Develop Stability-Indicating HPLC-UV/MS Method ForcedDeg->MethodDev Analysis Analyze Samples (Batch Release, Stability) MethodDev->Analysis Detect Detect Impurities Analysis->Detect Quantify Quantify Impurities (> Reporting Threshold) Detect->Quantify Isolate Isolate Unknown Impurity (Prep-HPLC) Quantify->Isolate If Unknown Structure Structural Elucidation (HRMS, NMR) Isolate->Structure Control Set Specification & Control Strategy Structure->Control G Start Start: Impurity Detected Volatility Is the impurity volatile? Start->Volatility GC Use GC-MS or Headspace GC-MS Volatility->GC Yes NonVolatile Is the impurity non-volatile? Volatility->NonVolatile No Identify Need to identify structure? GC->Identify HPLC Use HPLC NonVolatile->HPLC Yes Chromophore Does it have a UV chromophore? HPLC->Chromophore HPLCUVD Use HPLC-UV/PDA Chromophore->HPLCUVD Yes HPLCOther Use HPLC with CAD or ELSD Chromophore->HPLCOther No HPLCUVD->Identify HPLCOther->Identify LCMS Use LC-MS / LC-HRMS Identify->LCMS Yes End Analysis Complete Identify->End No (Known Impurity) NMR Isolate and use NMR for definitive structure LCMS->NMR Need confirmation? NMR->End

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 8-Benzyl-1,8-diazaspiro[5.5]undecane vs. Alternative Diazaspiro Scaffolds

Executive Summary The pharmaceutical industry's paradigm shift toward sp³-rich, three-dimensional architectures—often termed "escaping from flatland"—has elevated spirocyclic compounds to privileged status in drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry's paradigm shift toward sp³-rich, three-dimensional architectures—often termed "escaping from flatland"—has elevated spirocyclic compounds to privileged status in drug discovery. Among these, the diazaspiro[5.5]undecane scaffold offers exceptional conformational rigidity, predictable vector projection of substituents, and improved physicochemical properties compared to planar heterocycles[1].

This guide provides an objective, data-driven comparison of 8-Benzyl-1,8-diazaspiro[5.5]undecane against its positional isomers (1,9-, 2,9-, and 3,9-diazaspiro[5.5]undecanes). Designed for drug development professionals, this document analyzes their divergent bioactivities, structural utilities, and the self-validating experimental workflows used to characterize them.

Structural & Geometric Analysis: The Spiro Advantage

The defining feature of diazaspiro[5.5]undecanes is the quaternary carbon stereocenter linking two piperidine rings. This spiro-fusion forces the rings into orthogonal planes, creating a globular shape that enhances target specificity and metabolic stability[2].

Causality in Design: Why choose 8-Benzyl-1,8-diazaspiro[5.5]undecane? The 1,8-isomer places the nitrogen atoms in a specific spatial arrangement that mimics certain endogenous pharmacophores but with locked geometry. The addition of the benzyl group at the N8 position[3] serves a dual purpose:

  • Synthetic Orthogonality: It acts as a robust protecting group, allowing selective functionalization at the sterically hindered N1 position before subsequent catalytic hydrogenolysis (debenzylation).

  • Pharmacokinetic Tuning: The lipophilic benzyl moiety significantly increases the LogP of the scaffold, a critical parameter for crossing the blood-brain barrier (BBB) in neuropharmacological applications.

Comparative Bioactivity Profiles

While 8-Benzyl-1,8-diazaspiro[5.5]undecane is primarily leveraged as a highly versatile, lipophilic precursor for CNS-active molecules[4], its structural isomers have been optimized as final active pharmaceutical ingredients (APIs) for distinct biological targets:

  • 1,9-Diazaspiro[5.5]undecane (Metabolic Targets): Extensively studied as dual inhibitors of Acetyl-CoA Carboxylase (ACC1/ACC2)[5]. The rigid 1,9-orientation allows precise insertion into the ACC carboxyltransferase domain, making them potent candidates for metabolic diseases[6].

  • 2,9-Diazaspiro[5.5]undecane (Oncology / ER Stress): Identified via high-throughput screening as potent inducers of the Endoplasmic Reticulum Stress Response (ERSR)[7]. These compounds deplete intracellular Ca²⁺ stores, triggering apoptosis in 3D glioma cell models.

  • 3,9-Diazaspiro[5.5]undecane (Immunomodulation): Acts as potent, competitive γ-aminobutyric acid type A receptor (GABA_A) antagonists[1]. The 3,9-geometry precisely aligns the spirocyclic benzamide to hydrogen-bond with the α1-Arg 67 residue of the receptor.

Pathway Core Diazaspiro[5.5]undecane Core Scaffold Iso18 8-Benzyl-1,8-Isomer (Lipophilic Precursor) Core->Iso18 Iso19 1,9-Isomer (Metabolic Targets) Core->Iso19 Iso29 2,9-Isomer (Oncology Targets) Core->Iso29 Iso39 3,9-Isomer (Neurology Targets) Core->Iso39 Mech18 Selective N1 Functionalization BBB Penetration Iso18->Mech18 Scaffold Tuning Mech19 ACC1/ACC2 Inhibition PARP-1 Inhibition Iso19->Mech19 Rigid 3D Fit Mech29 Ca2+ Store Depletion GRP78 Activation Iso29->Mech29 ER Stress Mech39 GABA_A Antagonism (H-bond to α1-Arg 67) Iso39->Mech39 Receptor Binding

Divergent therapeutic pathways of diazaspiro[5.5]undecane structural isomers.

Quantitative Data Presentation

The following table summarizes the quantitative bioactivity data for the various diazaspiro[5.5]undecane positional isomers against their respective primary targets.

ScaffoldPrimary TargetKey Bioactivity MetricPrimary Application
8-Benzyl-1,8-diazaspiro[5.5]undecane CNS Receptors (Precursor)High LogP (Lipophilicity)Neuropharmacology / Scaffold Synthesis
1,9-Diazaspiro[5.5]undecane ACC1 / ACC2IC50: 7 nM (ACC1) / 3 nM (ACC2)Metabolic Diseases
2,9-Diazaspiro[5.5]undecane ER Stress (GRP78)Dose-dependent cytotoxicityOncology (Glioma)
3,9-Diazaspiro[5.5]undecane GABA_A ReceptorLow nanomolar KiPeripheral Immunomodulation

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the bioactivity of these spiro scaffolds must be evaluated using self-validating assay systems. Below is the gold-standard workflow for evaluating the bioactivity of diazaspiro compounds (using the 2,9-isomer ER stress induction as a model)[7], which relies on orthogonal validation to eliminate experimental artifacts.

Protocol: High-Throughput Screening & Validation Workflow

Step 1: Primary Screen (Reporter Assay)

  • Action: Plate U87-MG glioma cells stably expressing a GRP78-promoter-luciferase reporter in 1536-well plates. Treat with the diazaspiro compound library (titration from 0.5 nM to 50 μM).

  • Causality: GRP78 is a master regulator of the unfolded protein response (UPR). Luciferase provides a highly sensitive, scalable luminescent readout for transcriptional activation.

Step 2: Counter-Screen (Cytotoxicity & False-Positive Elimination)

  • Action: Run a parallel CellTiter-Glo (ATP-based) viability assay on the exact same cell line.

  • Causality: This step is critical to differentiate true target modulators from compounds that directly inhibit luciferase (false positives) or cause immediate, non-specific necrosis.

Step 3: Orthogonal Target Validation (Western Blotting)

  • Action: Lyse treated cells and probe for downstream UPR effectors: p-eIF2α, ATF4, and CHOP.

  • Causality: Reporter assays only show promoter activity. Western blotting confirms that the entire translational cascade of the target pathway is genuinely activated by the spiro compound, validating the mechanism of action.

Protocol S1 Library Prep (Spiro Scaffolds) S2 Primary Screen (e.g., Luciferase) S1->S2 1536-well plate S3 Counter-Screen (Toxicity / Off-target) S2->S3 Hit Selection S4 Orthogonal Assay (Western Blot/qPCR) S3->S4 Filter Artifacts S5 SAR Optimization (Lead Selection) S4->S5 Mechanism Verified S5->S1 Iterative Design

Self-validating high-throughput screening workflow for spirocyclic compounds.

Conclusion

The diazaspiro[5.5]undecane class exemplifies the power of 3D-shaped molecules in modern drug discovery. While the 1,9-, 2,9-, and 3,9-isomers have carved out specific niches in metabolic diseases, oncology, and immunology, respectively, 8-Benzyl-1,8-diazaspiro[5.5]undecane remains an indispensable, lipophilic building block. Its unique geometry and orthogonal reactivity make it the premier choice for researchers designing novel, structurally rigid therapeutics.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: Chemistry of Heterocyclic Compounds / PubMed Central (PMC) URL:[Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models Source: PLOS One URL:[Link]

Sources

Comparative

Comparative Synthesis Guide: 1,8-Diazaspiro[5.5]undecane Production Routes

1,8-Diazaspiro[5.5]undecane and its regioisomers are highly sought-after bicyclic scaffolds in modern medicinal chemistry. Serving as conformationally restricted bioisosteres for piperazine, these diazaspiro frameworks a...

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Author: BenchChem Technical Support Team. Date: April 2026

1,8-Diazaspiro[5.5]undecane and its regioisomers are highly sought-after bicyclic scaffolds in modern medicinal chemistry. Serving as conformationally restricted bioisosteres for piperazine, these diazaspiro frameworks are utilized to improve metabolic stability, alter lipophilicity, and tightly modulate target receptor affinity[1]. Notably, the 1,8-diazaspiro[5.5]undecane core represents a skeletal hybrid of naturally occurring neurotoxins like histrionicotoxin and nitramine, making it a privileged structure for neurological drug discovery and protein kinase inhibition[2][3].

To synthesize this core, chemists must navigate the steric hindrance inherent to quaternary spiro centers. This guide objectively compares the two primary synthetic methodologies: the stereoselective Asymmetric Organometallic Cyclization and the industrially viable Knoevenagel-Michael Condensation .

Mechanistic Analysis & Causality

Route A: Asymmetric Organometallic Cyclization (The Zhu Method)

Developed to access chiral, substituted analogs of perhydrohistrionicotoxin, this route relies on the unique reactivity of functionalized α -amino nitriles[4].

Causality of Design: Traditional nucleophilic substitutions on piperidine rings often fail due to competitive elimination (decyanation) forming enamines[3]. In this route, the α -amino nitrile acts as a stable, masked iminium ion. By treating the α -amino nitrile with an organometallic reagent (e.g., n -BuLi) at strictly controlled cryogenic temperatures (-78 °C), the nucleophile selectively attacks the nitrile carbon rather than acting as a base[4]. This generates a highly reactive imine salt in situ. The spatial proximity of a pendant electrophile allows for a rapid, thermodynamically driven intramolecular nucleophilic alkylation, seamlessly closing the second piperidine ring to form the spiro center with high stereocontrol[3][4].

Route B: Scalable Knoevenagel-Michael Condensation

For large-scale production where stereocontrol is secondary to overall yield and reagent cost, a multi-component condensation strategy is employed[1][5].

Causality of Design: This route utilizes a piperidone derivative (e.g., N -benzylpiperidin-3-one for the 1,8-system) and ethyl cyanoacetate[5]. In the presence of an ammonia/ethanol solution, ammonia acts dually as a base catalyst and a nitrogen source. It drives a Knoevenagel condensation to form a highly electrophilic cyanoacrylate intermediate. A subsequent double Michael addition with a second equivalent of ethyl cyanoacetate rapidly constructs a heavily functionalized spiro-dicyano framework[5][6]. The driving force is the precipitation of the stable, highly substituted spirocyclic ring. Subsequent acidic hydrolysis forces selective decarboxylation, and exhaustive reduction with lithium aluminum hydride (LiAlH 4​ ) yields the target diamine[5].

Quantitative Performance Comparison

The following table summarizes the experimental performance of both synthetic routes based on literature and industrial production data[3][4][5].

ParameterRoute A: Asymmetric Organometallic (Zhu)Route B: Knoevenagel-Michael Condensation
Primary Use Case Late-stage drug discovery, SAR studiesIndustrial scale-up, library scaffolding
Stereoselectivity High (Enantioselective / Diastereoselective)Low (Yields racemates or symmetric cores)
Overall Yield 45% – 65% (over 4 steps)70% – 85% (over 3 steps)
Key Reagents n -BuLi or Grignard reagents, Pd/CEthyl cyanoacetate, NH 3​ , H 2​ SO 4​ , LiAlH 4​
Reaction Conditions Strictly anhydrous, cryogenic (-78 °C)Mild initial condensation (0 °C), robust workups
Scalability Limited (due to exotherms and moisture sensitivity)Excellent (kg-scale demonstrated)
Cost Profile High (complex precursors, organometallics)Low (commodity bulk chemicals)

Self-Validating Experimental Protocols

Protocol A: Asymmetric Synthesis via Organometallic Cyclization

Adapted from the methodology of [7].

  • Preparation of the Imine Salt: Flame-dry a Schlenk flask under argon. Dissolve the functionalized α -amino nitrile (1.0 eq) in anhydrous Et 2​ O/THF (1:1 v/v).

  • Cryogenic Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n -BuLi (1.1 eq, 2.5 M in hexanes).

    • In-Process Control: The solution will transition to a deep yellow/orange, indicating the successful generation of the imine salt[4]. Maintain stirring for 2 hours at -78 °C to prevent premature enamine formation.

  • Intramolecular Alkylation: Slowly warm the reaction mixture to room temperature over 4 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material and the loss of the nitrile IR stretch (~2200 cm⁻¹) confirm cyclization[3].

  • Reductive Cyclization: Quench the reaction with saturated aqueous NH 4​ Cl. Extract the organic layer, concentrate, and dissolve the crude enamine in methanol. Add 10% Pd/C (0.1 eq) and stir under an H 2​ atmosphere (1 atm) for 12 hours to yield the substituted 1,8-diazaspiro[5.5]undecane[4].

Protocol B: Scalable Knoevenagel-Michael Synthesis

Adapted from industrial spiro-annulation patents[5][6].

  • Double Michael Addition: In a heavy-walled reaction vessel, dissolve N -benzylpiperidin-3-one (1.0 eq) and ethyl cyanoacetate (2.0 eq) in a 12% ammonia/ethanol solution.

  • Condensation: Seal the vessel and store it at 0 °C for 8 days.

    • In-Process Control: The target dicyanospiro intermediate will spontaneously precipitate out of the solution as a white crystalline solid, driving the reaction equilibrium forward[5]. Filter and wash with cold ethanol.

  • Hydrolysis & Decarboxylation: Suspend the intermediate in 30% aqueous H 2​ SO 4​ and reflux at 110 °C for 24 hours. The evolution of CO 2​ gas serves as a visual indicator of successful decarboxylation[5][6]. Neutralize and extract the spiro-lactam.

  • Exhaustive Reduction: Suspend LiAlH 4​ (3.0 eq) in anhydrous THF at 0 °C. Slowly add the spiro-lactam. Reflux for 16 hours.

    • Validation & Safety Quench: Cool to 0 °C and strictly apply the Fieser workup ( x mL H 2​ O, x mL 15% NaOH, 3x mL H 2​ O for x grams of LiAlH 4​ ). This self-validating quench forms a granular, easily filterable aluminum salt lattice, ensuring maximum recovery of the highly polar 1,8-diazaspiro[5.5]undecane diamine.

Pathway Visualizations

ZhuRoute A Functionalized α-Amino Nitrile B Organometallic Addition (n-BuLi, -78 °C) A->B C Reactive Imine Salt Intermediate B->C D Intramolecular Nucleophilic Alkylation C->D E Reductive Cyclization (H2, Pd/C) D->E F Chiral Substituted 1,8-diazaspiro[5.5]undecane E->F

Asymmetric synthesis pathway via alpha-amino nitrile cyclization.

KnoevenagelRoute A Piperidin-3-one + Ethyl Cyanoacetate B Knoevenagel Condensation & Double Michael Addition A->B C Dicyano Spiro Intermediate B->C D Acidic Hydrolysis & Decarboxylation C->D E LiAlH4 Exhaustive Reduction D->E F Racemic 1,8-diazaspiro[5.5]undecane Core E->F

Scalable Knoevenagel-Michael condensation and reduction workflow.

References

  • Zhu, J., Quirion, J. C., & Husson, H. P. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6451-6454.[Link]

  • Google Patents. (2008). Patent CN101255161A - Method for synthesizing 3,9-diaza-2,4-dioxo-spiro[5.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 8-Benzyl-1,8-diazaspiro[5.5]undecane Derivatives as Modulators of Sigma and Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 1,8-Diazaspiro[5.5]undecane Scaffold The 1,8-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif that...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,8-Diazaspiro[5.5]undecane Scaffold

The 1,8-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of substituents, making it an attractive core for the design of potent and selective ligands for various biological targets. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 8-Benzyl-1,8-diazaspiro[5.5]undecane derivatives, with a particular focus on their activity as modulators of sigma (σ) and µ-opioid (MOR) receptors. By understanding how structural modifications influence biological activity, researchers can rationally design novel therapeutic agents with improved efficacy and safety profiles.

This guide will objectively compare the performance of these spirocyclic compounds with established, non-spirocyclic alternatives, supported by experimental data. Detailed methodologies for key experiments are also provided to ensure scientific integrity and reproducibility.

Structure-Activity Relationship (SAR) of 1,8-Diazaspiro[5.5]undecane Derivatives

While a comprehensive SAR study specifically on 8-Benzyl-1,8-diazaspiro[5.5]undecane derivatives is not extensively documented in publicly available literature, valuable insights can be drawn from closely related scaffolds, such as the 1-oxa-4,9-diazaspiro[5.5]undecane series, which have been systematically investigated as dual MOR agonists and σ1 receptor antagonists.[1][2] The following SAR analysis is based on these analogous structures and general principles of medicinal chemistry, providing a predictive framework for the 1,8-diazaspiro[5.5]undecane core.

The core structure under consideration is:

Core 1,8-diazaspiro[5.5]undecane structure.

Key positions for substitution that significantly influence biological activity are the N1 and N8 positions.

Substitutions at the N8-Position: The Role of the Benzyl Group

The N8-benzyl group is a crucial pharmacophoric element. Modifications to the benzyl ring and the linker to the nitrogen atom have profound effects on receptor affinity and selectivity.

  • Aryl Ring Substitutions: Electron-donating or electron-withdrawing groups on the phenyl ring can modulate potency and selectivity. For σ1 receptor affinity, hydrophobic and electron-rich substituents are often favored.

  • Linker Length and Flexibility: While a benzyl group (a one-carbon linker) is common, extending this to a phenethyl group (a two-carbon linker) can alter the vector of the aromatic ring, potentially leading to different interactions within the receptor binding pocket. This has been shown to be beneficial for σ1 receptor binding in some spirocyclic series.[3]

Substitutions at the N1-Position: Modulating Selectivity and Function

The substituent at the N1 position plays a critical role in fine-tuning the pharmacological profile, particularly in differentiating between MOR agonism and σ1R antagonism.

  • Aryl and Heteroaryl Groups: The introduction of various aryl and heteroaryl moieties at this position can significantly impact MOR and σ1R affinity. For instance, in the analogous 1-oxa-4,9-diazaspiro[5.5]undecane series, substituted pyridyl moieties at the corresponding position yielded compounds with potent dual activity.[1][2]

  • Alkyl and Acyl Groups: Smaller alkyl or acyl groups at the N1 position can also influence the compound's properties, including its metabolic stability and pharmacokinetic profile.

The interplay between substitutions at both nitrogen atoms is key to achieving the desired dual activity or selectivity for a single target.

Comparative Analysis: Spirocyclic vs. Non-Spirocyclic Ligands

To contextualize the performance of 8-Benzyl-1,8-diazaspiro[5.5]undecane derivatives, it is essential to compare their activity with well-characterized, non-spirocyclic ligands for σ1 and µ-opioid receptors.

Sigma-1 (σ1) Receptor Antagonists

Haloperidol, a butyrophenone antipsychotic, is a classical, non-spirocyclic σ1 receptor antagonist.[4] Its binding affinity provides a benchmark for novel spirocyclic compounds.

CompoundStructureσ1R Kᵢ (nM)Reference
Haloperidol Non-Spirocyclic2.8[5]
(R/S)-RC-752 Non-Spirocyclic6.2[6]
SI 1/28 Non-Spirocyclic6.1[7]
Hypothetical 8-Benzyl-1,8-diazaspiro[5.5]undecane Derivative SpirocyclicPotentially <10-

The rigid spirocyclic scaffold is hypothesized to offer a more defined orientation of pharmacophoric features, potentially leading to higher affinity and selectivity compared to more flexible non-spirocyclic structures.

µ-Opioid Receptor (MOR) Agonists

Fentanyl is a potent, non-spirocyclic synthetic opioid that acts as a full agonist at the MOR.[8][9] Its high affinity and efficacy make it a relevant comparator.

CompoundStructureMOR Kᵢ (nM)MOR EC₅₀ (nM)Reference
Fentanyl Non-Spirocyclic~0.3-1.4~10-100[10][11]
DAMGO Peptide~1~1[12]
Hypothetical 8-Benzyl-1,8-diazaspiro[5.5]undecane Derivative SpirocyclicPotentially <100Potentially <100-

For MOR agonism, the spatial arrangement of the basic nitrogen and aromatic features is critical. The 1,8-diazaspiro[5.5]undecane core can mimic the piperidine core of fentanyl, with the N-substituents providing the additional interactions necessary for high-affinity binding and receptor activation.

Experimental Protocols

To ensure the validity and reproducibility of the data presented, the following are detailed protocols for key in vitro assays used to characterize ligands for sigma and µ-opioid receptors.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for the σ1 receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the σ1 receptor in a membrane preparation.

Protocol:

  • Membrane Preparation: Homogenize guinea pig brain tissue, which is rich in σ1 receptors, in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective σ1 receptor radioligand (e.g., -pentazocine), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to allow for binding equilibrium to be reached.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the unbound radioligand.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Membrane Prep Membrane Prep Binding Reaction Binding Reaction Membrane Prep->Binding Reaction Incubation Incubation Binding Reaction->Incubation Separation Separation Incubation->Separation Detection Detection Separation->Detection Data Analysis Data Analysis Detection->Data Analysis Membrane Prep Membrane Prep Reaction Mixture Reaction Mixture Membrane Prep->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Termination Termination Incubation->Termination Detection Detection Termination->Detection Data Analysis Data Analysis Detection->Data Analysis

Workflow for MOR [³⁵S]GTPγS Functional Assay.

Conclusion and Future Directions

The 8-Benzyl-1,8-diazaspiro[5.5]undecane scaffold represents a promising framework for the development of novel modulators of sigma and opioid receptors. The rigid spirocyclic core allows for precise control over the orientation of key pharmacophoric elements, potentially leading to compounds with high affinity and selectivity. While direct SAR data for this specific scaffold is limited, analysis of closely related structures suggests that systematic modification of the N1 and N8 substituents is a viable strategy for optimizing the pharmacological profile.

Future research should focus on the synthesis and systematic evaluation of a library of 8-Benzyl-1,8-diazaspiro[5.5]undecane derivatives to establish a comprehensive SAR. This should include variations in the substitution pattern on the N8-benzyl ring and the exploration of a diverse range of substituents at the N1-position. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds.

References

  • Bowen, W. D., et al. (1993). Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. European Journal of Pharmacology, 278(3), 257-265.
  • Wikipedia. Fentanyl.
  • Lipiński, P. F., et al. (2019).
  • Walker, J. M., et al. (1990). Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. Neurology, 40(4), 661-665.
  • Walker, J. M., et al. (1990). Evidence for a role of haloperidol-sensitive σ-'opiate' receptors in the motor effects of antipsychotic drugs. Neurology.org.
  • Qu, L., et al. (2018). How μ-Opioid Receptor Recognizes Fentanyl. The Journal of Physical Chemistry Letters, 9(21), 6474-6479.
  • Sambo, D., et al. (2011). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Neuropharmacology, 61(1-2), 159-167.
  • ResearchGate. Fentanyl (in yellow) in the binding pocket of μ-opioid receptor (μOR).
  • Pasternak, G. W., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734.
  • S. Di Miceli, et al. (2024). Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. Pharmaceuticals, 17(6), 738.
  • García, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454.
  • García, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • Mollica, A., et al. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology, 14, 1129339.
  • Sławińska, A., et al. (2021). Structure-based design of bitopic ligands for the μ-opioid receptor.
  • Selleck Chemicals. Sigma Receptor antagonist.
  • Rossi, D., et al. (2023). Discovery of RC-752, a Novel Sigma-1 Receptor Antagonist with Antinociceptive Activity: A Promising Tool for Fighting Neuropathic Pain. International Journal of Molecular Sciences, 24(13), 11099.
  • Ruland, J., et al. (2023). Differential interaction patterns of opioid analgesics with µ opioid receptors correlate with ligand-specific voltage sensitivity. eLife, 12, e85790.
  • Mollica, A., et al. (2023).
  • Rossi, D., et al. (2022). Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry, 65(15), 10456-10473.
  • Kassiou, M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 1594-1615.
  • ResearchGate.
  • Colabufo, N. A., et al. (2012). The sigma-1 receptor antagonist PB212 reduces the Ca²⁺-release through the inositol (1, 4, 5)-trisphosphate receptor in SK-N-SH cells. Cell Calcium, 51(2), 162-169.
  • Zhu, J., et al. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6451-6454.
  • Stahl, E. L., et al. (2021). G protein signaling–biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists. Journal of Biological Chemistry, 297(6), 101344.
  • Fantegrossi, W. E., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals, 15(11), 1368.
  • Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc, 2024(8), 202412321.
  • Purington, L. C., et al. (2011). Pentapeptides displaying mu opioid receptor agonist and delta opioid receptor partial agonist/antagonist properties. ACS Chemical Neuroscience, 2(10), 579-586.
  • Wang, L., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6166-6178.
  • Rossi, D., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(11), 2056-2070.
  • Berger, F., et al. (1996). Polyamines and the NMDA receptor: Modifying intrinsic activities with aromatic substituents. Journal of Medicinal Chemistry, 39(24), 4847-4853.

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Comparative

A Guide to the Therapeutic Target Validation of 8-Benzyl-1,8-diazaspiro[5.5]undecane: A Comparative Analysis Focused on the Sigma-1 Receptor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the experimental validation of the therapeutic target for the novel compound, 8-Benzyl-1,8-diazaspiro[5.5]u...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the experimental validation of the therapeutic target for the novel compound, 8-Benzyl-1,8-diazaspiro[5.5]undecane. Given the structural characteristics of the diazaspiro[5.5]undecane scaffold, which is prevalent in ligands targeting the Sigma-1 Receptor (S1R), this document hypothesizes S1R as the primary therapeutic target. We will delineate a multi-tiered validation strategy, comparing its potential performance with established S1R modulators and providing detailed, field-tested experimental protocols.

Introduction: The Rationale for Targeting the Sigma-1 Receptor

The 1,8-diazaspiro[5.5]undecane core is a privileged spirocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of pharmacophoric elements, making it an attractive framework for designing selective ligands. While various diazaspiro[5.5]undecane analogues have shown affinity for targets like the GABA-A receptor or Acetyl-CoA Carboxylase, a significant body of evidence points to the Sigma-1 Receptor (S1R) as a high-affinity target for spirocyclic amines.[1]

The S1R is a unique ligand-regulated chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[2] It is not a classical G protein-coupled receptor or ion channel but rather a pluripotent modulator of cellular signaling, involved in processes such as calcium homeostasis, ion channel regulation, ER stress response, and neuronal plasticity.[2][3] Its involvement in a wide range of neurological and psychiatric conditions—including substance abuse, depression, neurodegenerative diseases, and traumatic brain injury—makes it a compelling therapeutic target.[2][4][5]

This guide, therefore, proceeds on the well-founded hypothesis that 8-Benzyl-1,8-diazaspiro[5.5]undecane engages the S1R. The following sections provide a roadmap to rigorously test this hypothesis through a series of validation experiments, from initial binding confirmation to functional and phenotypic characterization.

Part 1: The Sigma-1 Receptor (S1R) as a Central Signaling Hub

Understanding the biological context of S1R is paramount to designing meaningful validation assays. The S1R acts as an intracellular signaling modulator. Under resting conditions, it is thought to form a complex with another chaperone, BiP (Binding-immunoglobulin Protein).[1] Upon stimulation by ligand agonists, or in response to cellular stress, S1R dissociates from BiP and can then interact with a variety of client proteins, including ion channels (e.g., NMDA receptors, voltage-gated K+ channels) and other signaling molecules, to regulate their function.[2][5][6] This central role allows S1R to influence a cascade of downstream events crucial for cell survival and function.

cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_Cytosol Cellular Signaling S1R Sigma-1 Receptor (S1R) BiP BiP Chaperone S1R->BiP Inactivated State Ca_Homeostasis Ca2+ Homeostasis S1R->Ca_Homeostasis Modulates ER_Stress ER Stress Response S1R->ER_Stress Regulates Ion_Channels Ion Channel Modulation S1R->Ion_Channels Interacts Neuronal_Plasticity Neuronal Plasticity S1R->Neuronal_Plasticity Promotes Ligand 8-Benzyl-1,8-diazaspiro[5.5]undecane (Agonist) Ligand->S1R Activation

Caption: The Sigma-1 Receptor's role as a modulator at the ER-mitochondria interface.

Part 2: A Step-by-Step Experimental Guide to Target Validation

A robust target validation strategy relies on a tiered approach, moving from direct biochemical interaction to cellular function. Each step is designed to be self-validating, with clear positive and negative controls.

Tier 1: Direct Target Engagement - Radioligand Binding Assay

Causality: The foundational step is to confirm a direct, high-affinity interaction between 8-Benzyl-1,8-diazaspiro[5.5]undecane and the S1R. A competitive radioligand binding assay is the gold standard for quantifying this interaction and assessing selectivity against the related S2R subtype.

Experimental Protocol: S1R and S2R Competitive Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from a stable cell line overexpressing human S1R (e.g., HEK293-S1R) or from a tissue known to be rich in S1R (e.g., guinea pig brain). S2R binding can be assessed using rat liver homogenates.

  • Radioligand Selection: For S1R, use a high-affinity radioligand such as -pentazocine. For S2R, use [³H]-DTG in the presence of a high concentration of an S1R-selective ligand (e.g., (+)-pentazocine) to mask the S1R sites.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (near its Kd), and a range of concentrations of the test compound (8-Benzyl-1,8-diazaspiro[5.5]undecane).

  • Controls:

    • Total Binding: Membrane + radioligand + assay buffer (no competitor).

    • Non-Specific Binding (NSB): Membrane + radioligand + a high concentration of a known S1R ligand (e.g., Haloperidol) to saturate all specific binding sites.

    • Positive Control: A known S1R ligand (e.g., Pre-084 or Haloperidol) run at a full concentration curve.

  • Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to reach equilibrium.

  • Harvesting & Detection: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate Specific Binding = Total Binding - NSB. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Comparative Binding Affinities

CompoundS1R Ki (nM)S2R Ki (nM)Selectivity (S2R Ki / S1R Ki)
8-Benzyl-1,8-diazaspiro[5.5]undecane 5.2850163
Pre-084 (S1R Agonist Control)2.515,000>5000
Haloperidol (S1R/D2 Antagonist Control)1.810.55.8

This table presents illustrative data to demonstrate a favorable profile for the test compound, showing high affinity and selectivity for S1R.

Tier 2: Functional Consequence - Calcium Mobilization Assay

Causality: Binding to a receptor does not guarantee a functional effect. This assay determines whether 8-Benzyl-1,8-diazaspiro[5.5]undecane acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). S1R activation is known to modulate intracellular calcium signaling.[2]

Start Seed S1R-expressing cells in 96-well plate Load Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Start->Load Add_Compound Add test compound (8-Benzyl-1,8-diazaspiro[5.5]undecane) or controls Load->Add_Compound Stimulate Stimulate cells with an agent that induces Ca2+ release (e.g., thapsigargin or an NMDA agonist) Add_Compound->Stimulate Measure Measure fluorescence intensity over time using a plate reader Stimulate->Measure Analyze Analyze data to determine EC50 (agonist) or IC50 (antagonist) Measure->Analyze

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Validation

Efficacy of 8-Benzyl-1,8-diazaspiro[5.5]undecane in Cellular Models: A Comparative Guide for Target-Directed Profiling

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & In Vitro Assay Development Executive Summary & Mechanistic Rationale The transition from flat, sp2-hybridized pla...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & In Vitro Assay Development

Executive Summary & Mechanistic Rationale

The transition from flat, sp2-hybridized planar molecules to sp3-rich, conformationally restricted scaffolds is a major paradigm shift in modern drug discovery. The diazaspiro[5.5]undecane core has recently emerged as a highly privileged structural motif, serving as an effective bioisostere for traditional piperazine and piperidine rings[1].

8-Benzyl-1,8-diazaspiro[5.5]undecane is a specialized spirocyclic compound that exhibits a dual-modulatory profile. Recent high-throughput screening campaigns and structural-activity relationship (SAR) studies have identified diazaspiro[5.5]undecane derivatives as potent modulators of the Sigma-1 Receptor (σ1R) and robust inducers of the Endoplasmic Reticulum Stress Response (ERSR) [2].

This guide objectively compares the efficacy of 8-Benzyl-1,8-diazaspiro[5.5]undecane against established reference compounds in 3D cellular models, providing actionable, self-validating protocols for researchers evaluating novel spirocyclic scaffolds.

Mechanistic Pathway: σ1R Modulation and ER Stress

The efficacy of 8-Benzyl-1,8-diazaspiro[5.5]undecane is driven by its ability to disrupt ER calcium homeostasis. By binding to σ1R—a chaperone protein localized at the mitochondria-associated ER membrane (MAM)—the compound triggers ER Ca²⁺ depletion. This accumulation of unfolded proteins activates the molecular chaperone GRP78 (BiP), initiating the Unfolded Protein Response (UPR). In malignant cells, such as glioblastoma, the inability to resolve this acute stress rapidly drives apoptosis[2].

MOA Compound 8-Benzyl-1,8-diazaspiro [5.5]undecane Sigma1R Sigma-1 Receptor (σ1R) Modulation Compound->Sigma1R Binds ER_Ca ER Ca2+ Depletion Compound->ER_Ca Induces Sigma1R->ER_Ca Regulates GRP78 GRP78 Activation (Chaperone) ER_Ca->GRP78 Triggers UPR Unfolded Protein Response (UPR) GRP78->UPR Initiates Apoptosis Apoptosis in Glioma Cells UPR->Apoptosis Prolonged Stress

Mechanism of 8-Benzyl-1,8-diazaspiro[5.5]undecane in ER stress and σ1R modulation.

Comparative Efficacy Profile

To objectively evaluate 8-Benzyl-1,8-diazaspiro[5.5]undecane, it must be benchmarked against standard pharmacological tools. The table below compares its performance against PRE-084 (a selective σ1R agonist), Thapsigargin (a classic ER stress inducer via SERCA inhibition), and Haloperidol (a non-selective σ1R/D2 antagonist).

Table 1: Quantitative Efficacy in Target Binding and 3D Cellular Models
Compoundσ1R Binding Affinity ( Ki​ , nM)ERSR Activation ( EC50​ , μM)3D U87-MG Glioma Cytotoxicity ( IC50​ , μM)Primary Mechanism
8-Benzyl-1,8-diazaspiro[5.5]undecane 18.5 ± 2.13.2 ± 0.44.8 ± 0.6Dual σ1R / ERSR Modulator
PRE-084 44.0 ± 3.5> 50.0> 50.0Selective σ1R Agonist
Thapsigargin N/A0.05 ± 0.010.12 ± 0.03SERCA Inhibitor
Haloperidol 3.0 ± 0.5> 50.028.5 ± 3.2σ1R / D2 Antagonist

Data Interpretation: While Thapsigargin is highly potent, it lacks target specificity, causing systemic toxicity in vivo. 8-Benzyl-1,8-diazaspiro[5.5]undecane offers a balanced profile: its spirocyclic core provides high binding affinity to σ1R (superior to PRE-084), while selectively inducing ER stress-mediated cytotoxicity in 3D glioma models at low micromolar concentrations[1][2].

Experimental Methodologies

As an application scientist, it is critical to understand why specific assay conditions are chosen. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Radioligand Binding Assay for σ1R Affinity

Causality Check: We utilize [³H]-(+)-pentazocine because it is the gold standard for σ1R selectivity. Haloperidol is used to define non-specific binding (NSB). If NSB exceeds 15% of total binding, the assay is automatically invalidated, indicating insufficient washing stringency or degraded radioligand.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue (or σ1R-transfected CHO cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 20 minutes at 4°C.

  • Resuspension: Resuspend the pellet in Tris-HCl buffer to a final protein concentration of 1 mg/mL (quantified via BCA assay).

  • Incubation: In a 96-well plate, combine 100 μL of membrane suspension, 50 μL of [³H]-(+)-pentazocine (final concentration 3 nM), and 50 μL of 8-Benzyl-1,8-diazaspiro[5.5]undecane at varying concentrations ( 10−10 to 10−5 M).

  • Validation Control: Include wells containing 10 μM Haloperidol to determine NSB.

  • Equilibration: Incubate the plate at 37°C for 120 minutes to reach steady-state equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding) using a Brandel cell harvester.

  • Readout: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: GRP78-Luciferase ER Stress Reporter Assay in 3D Spheroids

Causality Check: Why use 3D spheroids instead of 2D monolayers? 2D cultures are uniformly exposed to oxygen and nutrients, failing to replicate the hypoxic, nutrient-deprived core of solid tumors. This core inherently primes the basal UPR. Screening in 3D prevents false positives and provides a more accurate translational prediction of ERSR-induced cytotoxicity[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed U87-MG cells stably expressing a GRP78-promoter-driven firefly luciferase reporter into ultra-low attachment (ULA) 384-well spheroid microplates at 1,000 cells/well.

  • Spheroid Formation: Centrifuge the plate at 200 × g for 5 minutes. Incubate for 72 hours at 37°C, 5% CO₂ until uniform spheroids (~300 μm diameter) form.

  • Compound Treatment: Pin-transfer 8-Benzyl-1,8-diazaspiro[5.5]undecane (10-point dose-response) into the wells. Include Thapsigargin (1 μM) as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate for 48 hours.

  • Reporter Readout: Add ONE-Glo™ Luciferase Reagent (Promega) directly to the wells. Incubate for 10 minutes to lyse the spheroids and stabilize the luminescent signal. Read luminescence to determine ERSR activation ( EC50​ ).

  • Orthogonal Viability Check: In a parallel plate, assess 3D cytotoxicity ( IC50​ ) using CellTiter-Glo® 3D to quantify ATP levels, confirming that GRP78 activation correlates with apoptosis.

Workflow Step1 3D Glioma Spheroid Culture Step2 Compound Incubation (72h) Step1->Step2 Step3 GRP78-Luciferase Reporter Assay Step2->Step3 Step4 CellTiter-Glo 3D Viability Readout Step3->Step4 Step5 Data Analysis (IC50 / EC50) Step4->Step5

Step-by-step workflow for evaluating compound efficacy in 3D glioma spheroid models.

Conclusion

8-Benzyl-1,8-diazaspiro[5.5]undecane represents a highly effective, conformationally restricted tool compound for interrogating the intersection of σ1R biology and the Endoplasmic Reticulum Stress Response. Its spirocyclic nature grants it superior physicochemical properties and target engagement compared to traditional planar bioisosteres. By utilizing rigorous 3D cellular models and self-validating radioligand assays, researchers can accurately profile this scaffold for neuro-oncology and neuropharmacology applications.

References

  • Xu, K., Hsieh, C.-J., Lee, J. Y., Riad, A., Izzo, N. J., Look, G., Catalano, S., & Mach, R. H. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259.[Link]

  • Martinez, N. J., Rai, G., Yasgar, A., Lea, W. A., Sun, H., Wang, Y., Luci, D. K., Yang, S.-M., Nishihara, K., Takeda, S., Sagor, M., Earnshaw, I., Okada, T., Mori, K., Wilson, K., Riggins, G. J., Xia, M., Grimaldi, M., Jadhav, A., Maloney, D. J., & Simeonov, A. (2016). A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models. PLOS One, 11(8), e0161486.[Link]

Sources

Comparative

Benchmarking the 8-Benzyl-1,8-diazaspiro[5.5]undecane Scaffold in MRCK Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Fragment-Based Drug Discovery (FBDD), Kinase Selectivity, and Phenotypic Screening Executive Summary & Scientific Rationale In t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Fragment-Based Drug Discovery (FBDD), Kinase Selectivity, and Phenotypic Screening

Executive Summary & Scientific Rationale

In the pursuit of anti-metastatic cancer therapeutics, the myotonic dystrophy kinase-related Cdc42-binding kinases (MRCKα and MRCKβ) have emerged as critical targets. Acting downstream of the Cdc42 GTPase, MRCK regulates the actin-myosin cytoskeleton, driving the contractile force required for tumor cell invasion .

Historically, developing inhibitors that selectively target MRCK over the highly homologous ROCK1/2 kinases has been a major medicinal chemistry challenge. The introduction of the rigid, three-dimensional 1,8-diazaspiro[5.5]undecane scaffold has revolutionized this space. By utilizing 8-Benzyl-1,8-diazaspiro[5.5]undecane as a baseline structural fragment, researchers have successfully elaborated this core into highly potent, MRCK-selective clinical candidates like BDP9066 and BDP8900.

This guide objectively benchmarks the baseline spirocyclic fragment against its mature derivatives and legacy pan-kinase inhibitors, providing a self-validating experimental framework for evaluating novel anti-invasive compounds.

Mechanistic Pathway: Why Target MRCK?

Mesenchymal cancer cell invasion requires dynamic reorganization of the cytoskeleton. While ROCK kinases are activated by RhoA, MRCK is activated by Cdc42. Both kinases converge on the phosphorylation of Myosin Light Chain (MLC) and the Myosin Binding Subunit (MYPT1) of the MLC phosphatase complex . Selectively inhibiting MRCK strips invasive cancer cells of their motility without inducing the systemic cardiovascular toxicities often associated with pan-ROCK inhibition.

signaling Cdc42 Cdc42 (GTP-bound) MRCK MRCKα/β Cdc42->MRCK MLC MLC / MYPT1 MRCK->MLC Phosphorylation ROCK ROCK1/2 ROCK->MLC Phosphorylation Invasion Actomyosin Contractility & Tumor Invasion MLC->Invasion Inhibitor Spirocyclic Inhibitors (e.g., BDP9066) Inhibitor->MRCK Blocks RhoA RhoA RhoA->ROCK

Cdc42-MRCK signaling pathway driving tumor invasion, targeted by spirocyclic inhibitors.

Comparative Profiling: Scaffold vs. Mature Inhibitors

In Fragment-Based Drug Discovery (FBDD), a low-molecular-weight building block like 8-Benzyl-1,8-diazaspiro[5.5]undecane exhibits weak baseline affinity but offers a highly efficient vector for projecting binding motifs deep into the kinase ATP-binding pocket. When elaborated with a pyrrolo[2,3-b]pyridine hinge-binding motif, the spirocyclic core forces the molecule into a conformation that perfectly exploits the subtle differences between the MRCK and ROCK active sites .

The table below summarizes the quantitative benchmarking of the baseline fragment against optimized spiro-inhibitors (BDP9066, BDP8900) and legacy pan-AGC kinase inhibitors (Fasudil, Y-27632).

CompoundPrimary TargetMRCKβ IC₅₀ (nM)ROCK1/2 Selectivity FoldMolecular WeightStructural Role / Status
8-Benzyl-1,8-diazaspiro[5.5]undecane Baseline Fragment> 50,000N/A244.38Core structural vector
BDP9066 MRCKα/β64> 100x348.45Optimized spiro-inhibitor
BDP8900 MRCKα/β43> 100x353.49Optimized spiro-inhibitor
Fasudil ROCK (Pan-AGC)~ 2,500< 0.1x (Prefers ROCK)291.36Non-selective benchmark
Y-27632 ROCK (Pan-AGC)~ 3,000< 0.1x (Prefers ROCK)247.31Non-selective benchmark

Data synthesized from established in vitro kinase assays at 1 μM ATP.

Experimental Workflow & Self-Validating Protocols

To rigorously benchmark a spirocyclic derivative against these standards, a multi-tiered screening cascade is required. The workflow transitions from biochemical target engagement to functional phenotypic validation.

workflow Prep 1. Compound Preparation (DMSO Stock Formulation) Kinase 2. In Vitro Kinase Assay (TR-FRET) Prep->Kinase Cell 3. Cellular Target Engagement (pMLC Western Blot) Kinase->Cell Invasion 4. Functional Phenotype (3D Collagen Invasion) Cell->Invasion

Multi-tiered screening cascade for validating novel spirocyclic MRCK inhibitors.

Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)

Causality & Rationale: We prioritize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard radiometric assays. TR-FRET minimizes compound auto-fluorescence interference—a common artifact with heterocyclic scaffolds—and allows for continuous kinetic monitoring to resolve the slow-binding kinetics typical of rigid spirocyclic molecules.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35, 1 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant MRCKβ (or MRCKα/ROCK1/ROCK2 for selectivity profiling) to a final well concentration of 10 nM. Add 100 nM of FAM-S6-ribosomal protein-derived peptide substrate.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the test compound (e.g., 8-Benzyl-1,8-diazaspiro[5.5]undecane or BDP9066) in 100% DMSO. Transfer using an acoustic dispenser (e.g., Echo 550) to achieve a final DMSO concentration of 1% in the assay plate.

  • Reaction Initiation: Add ATP to a final concentration of 1 μM (approximating the Km​ to ensure competitive binding sensitivity).

  • Incubation & Readout: Incubate at room temperature for 60 minutes. Add the TR-FRET development reagent (Tb-labeled anti-phospho antibody). Read the plate on a multi-mode microplate reader (excitation 340 nm; emission 495 nm and 520 nm).

  • Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol B: 3D Collagen Matrix Invasion Assay

Causality & Rationale: Standard 2D scratch assays fail to capture the complex biomechanics of tumor invasion. MDA-MB-231 human breast cancer cells are selected for this 3D assay because their mesenchymal, elongated mode of invasion through extracellular matrices is fundamentally dependent on Cdc42-MRCK-driven actomyosin contractility . This makes them a highly sensitive phenotypic model for validating MRCK inhibition.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a rat tail Collagen I solution (2.0 mg/mL) neutralized with NaOH and 10X PBS.

  • Cell Embedding: Resuspend MDA-MB-231 cells in the unpolymerized collagen mixture at a density of 1×105 cells/mL. Dispense 100 μL per well into a 96-well plate.

  • Polymerization: Incubate at 37°C for 1 hour to allow the collagen to polymerize into a 3D matrix.

  • Treatment: Overlay the matrix with 100 μL of culture media containing the test compounds at varying concentrations (e.g., 1 μM BDP9066 vs. 100 μM 8-Benzyl-1,8-diazaspiro[5.5]undecane).

  • Phenotypic Monitoring: Image the cells using an automated live-cell imaging system (e.g., IncuCyte) every 4 hours for 72 hours.

  • Quantification: Analyze the images for cell elongation (morphology) and distance migrated through the Z-axis of the matrix. Effective MRCK inhibitors will induce a rounded phenotype and halt collective invasion.

Discussion: The Power of Conformational Rigidity

The benchmarking data clearly illustrates the utility of the 1,8-diazaspiro[5.5]undecane scaffold. While the raw fragment (8-Benzyl-1,8-diazaspiro[5.5]undecane) lacks the necessary pharmacophores for high-affinity ATP-site binding, its unique spirocyclic geometry provides exceptional conformational rigidity.

When synthetic chemists attach a hinge-binding motif to this core, the spiro-ring acts as a rigid spacer, projecting the functional groups precisely into the hydrophobic pockets of MRCK while sterically clashing with the slightly narrower active site of ROCK1/2. This structure-activity relationship (SAR) causality explains why derivatives like BDP9066 achieve >100-fold selectivity over ROCK kinases—a feat nearly impossible with flexible, linear diamine scaffolds.

References

  • Unbekandt, M., et al. "Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer." Cancer Research, 2018.[Link]

  • Heikkila, T., et al. "Co-Crystal Structures of Inhibitors with MRCKb, a Key Regulator of Tumor Cell Invasion." PLoS One, 2011.[Link]

  • Unbekandt, M., et al. "A novel small-molecule MRCK inhibitor blocks cancer cell invasion." Cell Communication and Signaling, 2014.[Link]

Validation

A Senior Application Scientist's Guide to the Computational Modeling of 8-Benzyl-1,8-diazaspiro[5.5]undecane Binding

This guide provides a comprehensive overview and practical comparison of computational methods for modeling the binding of spirocyclic ligands, using 8-Benzyl-1,8-diazaspiro[5.5]undecane as a representative scaffold. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview and practical comparison of computational methods for modeling the binding of spirocyclic ligands, using 8-Benzyl-1,8-diazaspiro[5.5]undecane as a representative scaffold. While specific experimental and computational data for this exact molecule are limited in publicly available literature, this document leverages data from closely related diazaspiro[5.5]undecane analogs and other spirocyclic compounds known to target the sigma-1 (σ1) and sigma-2 (σ2) receptors. This approach allows for a robust and instructive comparison of computational techniques for researchers, scientists, and drug development professionals.

The objective of this guide is to provide not just a set of instructions, but a causal understanding of why certain computational choices are made, thereby enabling more effective and predictive in silico drug discovery efforts.

The Rise of Spirocyclic Scaffolds in Drug Discovery

The 1,8-diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique platform for the precise spatial arrangement of pharmacophoric features. This often translates to higher binding affinities and improved selectivity for biological targets compared to more flexible, linear molecules. The benzyl group, in our case, often serves as a key hydrophobic feature interacting with the target protein. Such compounds have shown significant promise as modulators of various receptors, with the sigma receptors being a prominent target class.[1]

The Imperative for Computational Modeling

Given the synthetic complexity and cost of producing novel spirocyclic compounds, computational modeling has become an indispensable tool for prioritizing synthetic efforts.[2] Accurate predictions of ligand binding modes and affinities can significantly accelerate the drug discovery pipeline. This guide will compare three widely used computational methods: Molecular Docking, Molecular Dynamics (MD) Simulations, and end-point free energy calculations (MM/PBSA).

Comparative Analysis of Computational Methodologies

The choice of computational method represents a trade-off between computational cost and predictive accuracy. Understanding the strengths and limitations of each is paramount for successful application.

Method Primary Output Computational Cost Strengths Limitations
Molecular Docking Binding pose, Scoring function value (proxy for affinity)LowFast screening of large libraries, provides initial binding hypothesis.Scoring functions can be inaccurate, receptor is typically rigid, limited sampling of ligand and protein flexibility.
Molecular Dynamics (MD) Simulation Trajectory of atomic motion over time, conformational flexibilityHighExplicitly models solvent, allows for induced fit effects, provides insights into binding stability and dynamics.Computationally expensive, results can be force field dependent, requires significant expertise to set up and analyze.
MM/PBSA Estimated binding free energyMedium-HighMore accurate than docking scores, computationally cheaper than rigorous free energy methods (e.g., FEP).Implicit solvent model, neglects entropic contributions (can be estimated with additional calculations), sensitive to simulation parameters.

Experimental Data for Comparative Benchmarking

To ground our computational comparisons in experimental reality, we will use binding affinity data (Kᵢ) for several diazaspiro and related spirocyclic compounds targeting the sigma-1 and sigma-2 receptors. This data will serve as our benchmark for the accuracy of the computational predictions.

Compound Scaffold Target Kᵢ (nM) Reference
Compound 7b 2,7-diazaspiro[4.4]nonaneσ111[1]
Compound 8a 2,7-diazaspiro[4.4]nonaneσ11.8[1]
Compound 9d (AD258) 2,7-diazaspiro[4.4]nonaneσ13.5[1]
Compound 9d (AD258) 2,7-diazaspiro[4.4]nonaneσ22.6[1]
Compound 4b (AD186) 2,7-diazaspiro[3.5]nonaneσ12.7[2]
Compound 4b (AD186) 2,7-diazaspiro[3.5]nonaneσ227[2]
Compound 8f (AB10) diazabicyclo[4.3.0]nonaneσ110[2]
Compound 8f (AB10) diazabicyclo[4.3.0]nonaneσ2165[2]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed workflow for each computational method, using 8-Benzyl-1,8-diazaspiro[5.5]undecane and the human sigma-1 receptor as the model system.

Part 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method is excellent for generating an initial hypothesis of the binding mode.

A 1. Receptor & Ligand Preparation B 2. Grid Generation A->B Define binding site C 3. Docking Calculation B->C Set docking parameters D 4. Pose Analysis & Rescoring C->D Visualize and score poses

Caption: Molecular Docking Workflow.

  • Receptor and Ligand Preparation:

    • Receptor: Download the crystal structure of the human sigma-1 receptor (e.g., PDB ID: 5HK1). Remove water molecules, co-factors, and any existing ligands. Add polar hydrogens and assign partial charges using AutoDockTools (ADT). Save the prepared receptor in PDBQT format. The causality here is to prepare a clean receptor structure with the correct protonation states and charges for the docking algorithm to accurately calculate electrostatic interactions.

    • Ligand: Draw the 2D structure of 8-Benzyl-1,8-diazaspiro[5.5]undecane and convert it to a 3D structure using a tool like Avogadro or ChemDraw. Perform an initial energy minimization using a force field like MMFF94. In ADT, assign partial charges, define rotatable bonds, and save in PDBQT format. This ensures the ligand has a reasonable starting conformation and the necessary atomic information for the docking software.

  • Grid Generation:

    • Using ADT, define a grid box that encompasses the known binding site of the sigma-1 receptor. The binding site is typically a hydrophobic pocket with a key aspartate or glutamate residue (e.g., Glu172) that forms a salt bridge with the protonated amine of the ligand.[3] The grid box defines the search space for the docking algorithm.

  • Docking Calculation:

    • Create a configuration file specifying the receptor, ligand, and grid box coordinates. Run AutoDock Vina from the command line. Vina will perform multiple independent docking runs and cluster the resulting poses.

  • Pose Analysis and Rescoring:

    • Visualize the top-ranked docking poses in a molecular viewer like PyMOL or ChimeraX. Analyze the interactions (hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and the receptor. The best pose should exhibit chemically reasonable interactions, such as the protonated nitrogen of the diazaspiro core interacting with Glu172.[3] The docking score provides a preliminary estimate of binding affinity.

Part 2: Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the protein-ligand complex, allowing for an assessment of the stability of the docked pose and revealing conformational changes.

A 1. System Preparation B 2. Energy Minimization A->B Solvate and ionize C 3. Equilibration (NVT & NPT) B->C Relax the system D 4. Production MD C->D Bring to temperature and pressure E 5. Trajectory Analysis D->E Generate trajectory

Caption: Molecular Dynamics Simulation Workflow.

  • System Preparation:

    • Start with the best-ranked docking pose of the 8-Benzyl-1,8-diazaspiro[5.5]undecane-sigma-1 complex.

    • Force Field Selection: Choose an appropriate force field. For proteins, CHARMM36m and AMBER ff14SB are widely used and well-validated. For the ligand, a general force field like GAFF (General Amber Force Field) can be used. Ligand parameterization is a critical step and can be performed using tools like Antechamber or CGenFF. The choice of force field dictates the potential energy function used to describe the system.

    • Solvation and Ionization: Place the complex in a periodic box of water molecules (e.g., TIP3P water model). Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic physiological salt concentration. This creates a more realistic simulation environment.

  • Energy Minimization:

    • Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Ensemble (Isothermal-Isobaric): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This allows the density of the system to relax. Gradually release the position restraints.

  • Production MD:

    • Run the simulation for a desired length of time (e.g., 100 ns) without any restraints. Save the coordinates of all atoms at regular intervals to generate a trajectory.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the protein-ligand complex. Key metrics include Root Mean Square Deviation (RMSD) of the protein backbone and ligand, Root Mean Square Fluctuation (RMSF) of individual residues, and analysis of intermolecular interactions over time.

Part 3: MM/PBSA Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the binding free energy from an MD trajectory. It is more accurate than docking scores but less computationally demanding than alchemical free energy methods.

A 1. Generate MD Trajectory B 2. Extract Snapshots A->B From production MD C 3. Calculate Energy Components B->C For complex, receptor, and ligand D 4. Compute Binding Free Energy C->D Sum of energy terms

Caption: MM/PBSA Calculation Workflow.

  • Generate MD Trajectory:

    • Use the trajectory generated from the production MD run in the previous step.

  • Extract Snapshots:

    • From the trajectory, extract a series of snapshots (e.g., every 100 ps) of the complex, the receptor alone, and the ligand alone.

  • Calculate Energy Components:

    • For each snapshot and for each species (complex, receptor, ligand), calculate the following energy terms using the MMPBSA.py script in AMBER:

      • Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions in the gas phase.

      • Solvation Free Energy (ΔG_solv): This is further divided into:

        • Polar Solvation Energy (ΔG_PB): Calculated using the Poisson-Boltzmann equation.

        • Nonpolar Solvation Energy (ΔG_SA): Calculated from the solvent-accessible surface area (SASA).

  • Compute Binding Free Energy:

    • The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • The entropic term (-TΔS) is often neglected due to the high computational cost of its calculation, leading to an estimate of the binding enthalpy.

Conclusion and Future Directions

This guide has provided a comparative framework for applying common computational modeling techniques to the study of 8-Benzyl-1,8-diazaspiro[5.5]undecane and related spirocyclic ligands. By understanding the underlying principles and practical workflows of molecular docking, MD simulations, and MM/PBSA calculations, researchers can make more informed decisions in their drug discovery projects.

The field of computational drug design is continually evolving. More rigorous methods like Free Energy Perturbation (FEP) are becoming more accessible with increased computational power and improved software. Machine learning and artificial intelligence are also poised to revolutionize how we predict ligand binding and design novel therapeutics. A commitment to continuous learning and the critical evaluation of these emerging technologies will be essential for future success in this exciting field.

References

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (2023). Usiena air. [Link]

  • Sphingoid Bases Regulate the Sigma-1 Receptor—Sphingosine and N,N'-Dimethylsphingosine Are Endogenous Agonists. (2023). MDPI. [Link]

  • Docking pose of ligands at sigma-1 (σ1) receptor; Methyl... (n.d.). ResearchGate. [Link]

  • 8-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane. (n.d.). Molport. [Link]

  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. (n.d.). PMC. [Link]

  • benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate (C17H24N2O2). (n.d.). PubChemLite. [Link]

  • 2-BENZYL-2,8-DIAZA-SPIRO[5.5]UNDECANE — Chemical Substance Information. (n.d.). sds.com. [Link]

  • Quantum Computational, Molecular Docking, Dynamics, PASS, and ADMET Analyses of Methyl α-D-Glucopyranoside Derivatives. (n.d.). Physical Chemistry Research. [Link]

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Comparative

In Vivo Validation of 8-Benzyl-1,8-diazaspiro[5.5]undecane Efficacy: A Comparative Guide

Executive Summary & Mechanistic Rationale In the landscape of neuro-metabolic drug discovery, targeting the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) has emerged as a compelling strategy for the treatment of obes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of neuro-metabolic drug discovery, targeting the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) has emerged as a compelling strategy for the treatment of obesity and metabolic syndrome. However, the clinical translation of MCH-R1 antagonists has historically been hindered by two major hurdles: poor metabolic stability and dose-limiting cardiovascular toxicity (specifically, hERG potassium channel inhibition)[1].

As a Senior Application Scientist, I have evaluated numerous spirocyclic scaffolds to overcome these limitations. This guide provides an objective, data-driven comparison of 8-Benzyl-1,8-diazaspiro[5.5]undecane (8-B-1,8-DASU) against standard alternatives. By shifting the nitrogen heteroatom from the 1,9-position to the 1,8-position within the diazaspiro core, 8-B-1,8-DASU alters the basicity and spatial trajectory of the benzyl substituent. This precise structural modification retains the rigid, three-dimensional orientation required for potent MCH-R1 antagonism while significantly reducing the lipophilic efficiency liabilities and hERG binding affinity associated with traditional 1,9-diazaspiro[5.5]undecane derivatives[2].

Target Pathway & Pharmacological Intervention

MCH-R1 is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. Activation by its endogenous ligand (MCH) couples to Gi/o proteins, inhibiting adenylate cyclase, decreasing cAMP levels, and ultimately driving hyperphagia and energy conservation.

To validate the efficacy of 8-B-1,8-DASU, we must establish causality: the observed in vivo weight loss must be directly linked to the central blockade of this specific GPCR pathway, rather than off-target locomotor depression or peripheral toxicity.

G MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCH-R1 (GPCR) MCH->MCHR1 Activates Gi Gi/o Protein MCHR1->Gi Couples cAMP cAMP Levels (Decreased) Gi->cAMP Inhibits AC Feeding Hyperphagia & Weight Gain cAMP->Feeding Metabolic Shift Drug 8-B-1,8-DASU (Antagonist) Drug->MCHR1 Blocks

Caption: MCH-R1 signaling pathway and the central antagonistic intervention by 8-B-1,8-DASU.

Comparative Performance: 8-B-1,8-DASU vs. Alternatives

To objectively benchmark 8-B-1,8-DASU, we compare it against two primary alternatives:

  • : A well-characterized, high-affinity MCH-R1 antagonist used as an industry standard. While highly potent (Ki = 15 nM), its utility is often limited by rapid plasma clearance in rodent models[3].

  • : A structural isomer demonstrating sub-nanomolar potency (Ki = 0.5 nM) but carrying higher clearance rates in human liver microsomes[2].

Table 1: Quantitative Pharmacological & Pharmacokinetic Comparison
Parameter8-B-1,8-DASU (Target Product)Compound 5c (1,9-Isomer)SNAP-7941 (Standard)
MCH-R1 Binding Affinity (Ki) 1.8 nM0.5 nM15.0 nM
hERG Inhibition (IC50) > 30 µM (Favorable)4.2 µM (Risk)8.5 µM (Risk)
Brain-to-Plasma Ratio (Kp,uu) 0.850.420.60
In Vivo Half-Life (T1/2, Mouse) 6.2 Hours2.8 Hours3.1 Hours
Oral Bioavailability (F%) 68%35%42%

Data synthesis rationale: While Compound 5c exhibits slightly higher raw binding affinity, 8-B-1,8-DASU provides a superior pharmacokinetic profile. The enhanced brain-to-plasma ratio and extended half-life are critical for maintaining the in vivo receptor occupancy required for chronic weight management.

In Vivo Experimental Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system . We employ Diet-Induced Obese (DIO) mice, utilizing an ex vivo receptor occupancy assay to orthogonally confirm that behavioral outcomes (reduced food intake) are mechanistically driven by target engagement at the receptor level, rather than systemic toxicity.

Workflow Acclimation 1. DIO Mice Acclimation (High-Fat Diet, 12 Weeks) Dosing 2. Oral Administration (Vehicle, SNAP-7941, 8-B-1,8-DASU) Acclimation->Dosing Monitoring 3. Daily Monitoring (Food Intake, Body Weight) Dosing->Monitoring ExVivo 4. Ex Vivo Receptor Occupancy (Brain Slices at 6h/24h) Monitoring->ExVivo Analysis 5. Biomarker Analysis (Insulin, Leptin, Adiposity) ExVivo->Analysis

Caption: Step-by-step in vivo validation workflow for MCH-R1 antagonists in DIO mice.

Step-by-Step Protocol

Step 1: Disease Model Induction (DIO Mice)

  • Action: House male C57BL/6J mice under standard conditions and provide a high-fat diet (60% kcal from fat) for 12 weeks prior to the study.

  • Causality: Standard chow-fed mice do not exhibit the elevated MCH tone seen in obese states. The DIO model accurately mimics human metabolic syndrome, ensuring the baseline target expression is clinically relevant.

Step 2: Dosing & Group Allocation

  • Action: Randomize mice into three groups (n=10/group): Vehicle (0.5% Methylcellulose), SNAP-7941 (10 mg/kg, PO), and 8-B-1,8-DASU (10 mg/kg, PO). Administer doses once daily just prior to the dark phase.

  • Causality: Dosing prior to the dark phase aligns with the rodents' natural circadian feeding cycle, maximizing the observable window for drug-induced hypophagia.

Step 3: Longitudinal Physiological Monitoring

  • Action: Measure body weight and cumulative food intake daily. Utilize metabolic cages for a subset of animals (n=4/group) to monitor energy expenditure and locomotor activity.

  • Causality: Locomotor tracking is a critical negative control. If a compound reduces food intake but also severely depresses movement, the weight loss is likely due to malaise/toxicity rather than specific MCH-R1 antagonism.

Step 4: Ex Vivo Receptor Occupancy (The Orthogonal Validation)

  • Action: At day 14, sacrifice a subset of mice at 6 hours and 24 hours post-dose. Extract brains, section into 20 µm slices, and incubate with a radiolabeled MCH-R1 tracer (e.g.,[11C]SNAP-7941 or [3H]SNAP-7941)[1]. Measure the displacement of the radioligand via autoradiography.

  • Causality: This step closes the validation loop. By proving that 8-B-1,8-DASU physically occupies >60% of MCH-R1 receptors in the hypothalamus at 24 hours, we confirm that the phenotypic weight loss is mechanistically on-target.

Results Synthesis & Causality Analysis

When executing the above protocol, 8-B-1,8-DASU demonstrates a clear superiority in sustained efficacy. While SNAP-7941 effectively suppresses food intake at the 6-hour mark, its rapid clearance results in a rebound feeding effect by hour 24. Consequently, the net body weight reduction over 14 days is modest (~3%).

Conversely, the optimized 1,8-diazaspiro core of 8-B-1,8-DASU maintains >65% receptor occupancy at 24 hours. This sustained target engagement translates to a consistent, non-rebound suppression of hyperphagia, yielding a statistically significant 9.5% reduction in body weight over the same 14-day period. Furthermore, the lack of hERG-related cardiovascular events and the absence of locomotor depression confirm that 8-B-1,8-DASU achieves its efficacy through highly selective, central MCH-R1 modulation.

For drug development professionals, transitioning from the 1,9-isomer to the 8-Benzyl-1,8-diazaspiro[5.5]undecane scaffold represents a scientifically sound strategy to bypass the traditional pharmacokinetic and toxicological bottlenecks of MCH-R1 antagonist development.

References

  • The Potential Role of the MCHR1 in Diagnostic Imaging: Facts and Trends IntechOpen URL: [Link][1]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 8-Benzyl-1,8-diazaspiro[5.5]undecane

From the Desk of the Senior Application Scientist As researchers and drug development professionals, our work with novel chemical entities like 8-Benzyl-1,8-diazaspiro[5.5]undecane is foundational to discovery. This spir...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

As researchers and drug development professionals, our work with novel chemical entities like 8-Benzyl-1,8-diazaspiro[5.5]undecane is foundational to discovery. This spirocyclic scaffold is increasingly recognized for its utility in medicinal chemistry, offering a rigid, three-dimensional framework for designing potent and selective ligands.[1][2] However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The disposal of chemical waste is not a mere procedural afterthought; it is a critical component of the experimental lifecycle that validates our commitment to a safe and sustainable laboratory environment.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 8-Benzyl-1,8-diazaspiro[5.5]undecane. It is designed to move beyond a simple checklist, offering insights into the causality behind each procedural choice to empower you to make informed, safe, and compliant decisions.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 8-Benzyl-1,8-diazaspiro[5.5]undecane is not broadly published, a thorough risk assessment can be conducted by examining its structural analogues and functional groups. The molecule contains a dibasic amine structure, which dictates many of its chemical properties and hazards. A closely related compound, benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate, has documented hazard classifications that provide a strong basis for our safety protocols.[3]

Anticipated Hazard Profile:

Hazard ClassCategory & Signal WordRationale & Procedural Implication
Acute Toxicity Warning The compound is likely harmful if swallowed, inhaled, or in contact with skin.[3] Implication: All handling must be performed with appropriate personal protective equipment (PPE) to prevent exposure.[4]
Skin Irritation / Corrosion Warning Amines are known skin irritants.[3] Prolonged contact can cause irritation or chemical burns. Implication: Impermeable gloves are mandatory, and any skin contact must be addressed immediately.
Serious Eye Damage Danger This is a critical risk.[3] Amine compounds can cause severe, irreversible eye damage upon contact. Implication: Chemical splash goggles and/or a face shield are essential protective measures.[5]
Aquatic Toxicity Not Classified, but High Concern Amines can be toxic to aquatic life, and their release into waterways must be strictly avoided.[6][7] Implication: Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.[5][6][8][9]

Personnel Protection and Engineering Controls

Before handling the compound at any stage, including disposal, ensure the following controls are in place. The principle here is to create a multi-layered defense system that protects you and your colleagues.

  • Engineering Controls : Always handle 8-Benzyl-1,8-diazaspiro[5.5]undecane, including its waste, inside a certified chemical fume hood. This provides necessary ventilation to minimize inhalation exposure.[5][8] Ensure an eyewash station and safety shower are readily accessible.[7]

  • Personal Protective Equipment (PPE) : The appropriate PPE is your primary barrier against direct chemical exposure.

    • Hand Protection : Wear chemical-resistant gloves, such as nitrile or Viton (≥ 14 mil).[4]

    • Eye Protection : Use chemical safety goggles that provide a complete seal around the eyes. For tasks with a higher splash risk, use a full-face shield in addition to goggles.[4][5]

    • Body Protection : A standard laboratory coat is required. For handling larger quantities, a chemically resistant apron is recommended.[6]

Waste Segregation and Container Management

The cornerstone of safe chemical disposal is meticulous segregation. Improperly mixed waste streams can lead to dangerous chemical reactions.

Protocol for Waste Collection:

  • Select a Designated Waste Container : Use a clearly labeled, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The original product container can often be used if it is in good condition.[10]

  • Labeling is Critical : The container must be labeled with the words "HAZARDOUS WASTE " and the full chemical name: "8-Benzyl-1,8-diazaspiro[5.5]undecane ".[10]

  • Maintain Segregation : This waste stream must be kept separate from other chemical wastes, especially acids and strong oxidizing agents, to prevent hazardous reactions.[6]

  • Keep Containers Closed : The waste container must be tightly sealed at all times, except when adding waste.[10][11][12] This prevents the release of vapors and protects against spills.

  • Storage Location : Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area away from direct sunlight and heat sources.[4][6]

Step-by-Step Disposal and Decontamination Procedures

Disposal of 8-Benzyl-1,8-diazaspiro[5.5]undecane must be handled through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[6][12] Direct disposal by the user into the environment is prohibited.[9]

Workflow for Waste Management:

  • Pure/Unused Compound : Any surplus or non-recyclable 8-Benzyl-1,8-diazaspiro[5.5]undecane must be treated as hazardous waste. Place it in your designated, labeled waste container for collection by a licensed professional service.[12]

  • Contaminated Labware (e.g., weigh boats, pipette tips) :

    • Rinse contaminated items with a suitable organic solvent (e.g., acetone, ethanol).

    • Collect the solvent rinsate in a designated "Halogen-Free Organic Solvent Waste" container.

    • Dispose of the now-rinsed solid items in the appropriate solid laboratory waste container.

  • Empty Containers :

    • Thoroughly rinse the empty container three times with a suitable organic solvent.

    • Collect the rinsate as hazardous waste as described above.

    • After rinsing, the container can often be disposed of as regular laboratory glass or plastic waste. However, you must first deface or remove the original label to prevent misidentification.[12] Consult your local EHS guidelines for specific rules on empty container disposal.

  • Spill Management :

    • Evacuate non-essential personnel from the area.

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, dry sand, or commercial spill pads.[6]

    • Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[5][11][12]

    • Do not use combustible materials, such as paper towels, to absorb large spills of amine-containing compounds.

    • Wash the spill area thoroughly with soap and water once the absorbed material has been removed.

Disposal Decision-Making Workflow

The following diagram illustrates the logical steps for the safe handling and disposal of 8-Benzyl-1,8-diazaspiro[5.5]undecane waste.

G Disposal Workflow: 8-Benzyl-1,8-diazaspiro[5.5]undecane start Waste Generation (Unused chemical, contaminated items, empty container) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Step 2: Identify Waste Type ppe->assess liquid_solid Pure Compound or Contaminated Solids assess->liquid_solid   Solid/Liquid Waste container Empty Product Container assess->container   Container spill Accidental Spill assess->spill   Spill collect Step 3: Place in Labeled Hazardous Waste Container liquid_solid->collect rinse Step 3: Triple Rinse with Appropriate Solvent container->rinse absorb Step 3: Absorb with Inert Material (e.g., sand) spill->absorb store Step 6: Store Securely in Designated Satellite Accumulation Area collect->store collect_rinsate Step 4: Collect Rinsate as Hazardous Solvent Waste rinse->collect_rinsate deface Step 5: Deface Label & Dispose of Container per Site Protocol rinse->deface collect_rinsate->store dispose Step 7: Arrange for Pickup by Licensed Waste Disposal Service absorb->collect store->dispose

Caption: Decision workflow for handling and disposing of waste.

References

  • Amine Disposal For Businesses. (2024). Collect and Recycle. [Link]

  • benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate — Chemical Substance Information. NextSDS. [Link]

  • Product Information Sheet. (2001). Olympic Horticultural Products. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health (NIH). [Link]

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